2-methoxy-5-nitrobenzene-1,4-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-nitrobenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-13-7-3-4(8)6(10(11)12)2-5(7)9/h2-3H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHNYYAGVDNJIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180592 | |
| Record name | 1,4-Benzenediamine, 2-methoxy-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25917-90-2 | |
| Record name | 1,4-Benzenediamine, 2-methoxy-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025917902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, 2-methoxy-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Solubility Profile & Characterization of 2-Methoxy-5-nitrobenzene-1,4-diamine
This technical guide provides a comprehensive analysis of the solubility profile, physicochemical properties, and experimental characterization of 2-methoxy-5-nitrobenzene-1,4-diamine .
CAS Number: 25917-90-2
Synonyms: 2-Methoxy-5-nitro-p-phenylenediamine; 4-Amino-3-nitro-6-methoxyaniline
Molecular Formula: C
Executive Summary
This compound is a polar, aromatic amine predominantly used as an intermediate in the synthesis of azo dyes and as a precursor in semi-permanent hair colorant formulations. Its solubility behavior is governed by the competing effects of its hydrophilic functional groups (two amino groups, one nitro group) and its hydrophobic aromatic core.
While it exhibits high solubility in polar aprotic solvents (DMSO, DMF), its solubility in water is limited, necessitating the use of co-solvents or surfactants in aqueous formulations. This guide details the physicochemical drivers of its solubility, provides estimated solubility ranges based on structural analogs, and outlines a standardized protocol for precise experimental determination.
Physicochemical Identity & Solubility Mechanisms[1][2]
Understanding the molecule's structure is prerequisite to predicting its interaction with solvents.
| Property | Value / Characteristic | Impact on Solubility |
| LogP (Predicted) | ~0.5 – 1.0 | Indicates moderate lipophilicity; likely soluble in alcohols but poor in hydrocarbons. |
| H-Bond Donors | 2 (Amino groups) | Facilitates solubility in protic solvents (Ethanol, Methanol). |
| H-Bond Acceptors | 4 (Nitro, Methoxy, Amino) | Enhances solubility in water and polar aprotic solvents. |
| Dipole Moment | High (Nitro group) | Strong interaction with high-dielectric solvents (DMSO). |
| pKa (Base) | ~2.5 – 3.5 (Amino) | Weak base; solubility in water increases significantly at pH < 2 (protonation). |
Structural Solvation Logic
The nitro group (-NO
-
Polar Aprotic Solvents (DMSO, DMF): Disrupt intermolecular H-bonds between solute molecules, leading to high solubility.
-
Polar Protic Solvents (Alcohols): Solvate via H-bonding; solubility is moderate due to the hydrophobic benzene ring.
-
Non-Polar Solvents (Hexane): Cannot overcome the strong solute-solute crystal lattice energy; solubility is negligible.
Solubility Profile
The following data is synthesized from structural analogs (e.g., 2-nitro-p-phenylenediamine) and chemical principles.
Solvent Compatibility Table
| Solvent Class | Representative Solvents | Estimated Solubility | Evaluation |
| Polar Aprotic | DMSO, DMF, NMP | > 100 g/L | Excellent. Recommended for stock solutions. |
| Polar Protic | Methanol, Ethanol | 10 – 50 g/L | Moderate. Good for recrystallization or formulation. |
| Ketones/Esters | Acetone, Ethyl Acetate | 20 – 60 g/L | Good. Effective for extraction/purification. |
| Chlorinated | Dichloromethane (DCM) | 5 – 20 g/L | Low-Moderate. Useful for partitioning, but limited capacity. |
| Aqueous | Water (Neutral pH) | < 5 g/L | Poor. Sparingly soluble. Requires pH adjustment or surfactants. |
| Hydrocarbons | Hexane, Heptane | < 0.1 g/L | Insoluble. Suitable as anti-solvents for precipitation. |
Solubility Decision Tree
The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Synthesis, Analysis, or Formulation).
Figure 1: Solvent selection logic based on application requirements.
Experimental Protocol: Solubility Determination
Since batch-to-batch purity variations can affect saturation limits, researchers should validate solubility using this Self-Validating Saturation Protocol .
Materials
-
Solvents: HPLC Grade (Ethanol, Water, DMSO).[5]
-
Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV or UV-Vis Spectrophotometer.
Step-by-Step Methodology
-
Preparation of Supersaturated Solution:
-
Add excess solid (~100 mg) to 1 mL of the target solvent in a glass vial.
-
If the solid dissolves completely, add more until a visible precipitate remains.
-
-
Equilibration (Shake-Flask Method):
-
Seal the vial and agitate at the target temperature (e.g., 25°C) for 24 hours .
-
Validation Check: Ensure solid is still present after 24 hours. If not, add more solid and repeat.
-
-
Filtration:
-
Allow the suspension to settle for 1 hour.
-
Filter the supernatant through a 0.45 µm PTFE filter (pre-saturated with solvent to prevent adsorption losses).
-
-
Quantification:
-
Dilute the filtrate (e.g., 1:100) with mobile phase or solvent.
-
Measure absorbance at
(typically 400–500 nm for nitroanilines; determine scan first). -
Calculate concentration using a calibration curve prepared from a DMSO stock solution.
-
Figure 2: Standardized workflow for solubility determination.
Applications & Handling Implications
Formulation in Hair Dyes
In cosmetic applications, the low water solubility requires specific formulation strategies:
-
Co-solvents: Use Ethoxydiglycol or Propylene Glycol to solubilize the dye before adding to the aqueous base.
-
Surfactants: Non-ionic surfactants (e.g., Polysorbates) can stabilize dispersions.
-
pH Control: Maintaining a slightly acidic to neutral pH prevents oxidation of the diamine functionality.
Synthesis & Purification[2]
-
Recrystallization: The compound can often be purified by dissolving in hot Ethanol or Toluene and cooling. The differential solubility between hot and cold states in these solvents is ideal for removing impurities.
-
Salt Formation: For aqueous applications, converting the free base to a hydrochloride or sulfate salt (using HCl or H
SO ) will drastically increase water solubility (> 100 g/L).
Safety & Toxicity Profile
Hazard Classification (GHS):
Handling Precautions:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Containment: Handle powder in a fume hood to avoid inhalation of dust.
-
Waste: Dispose of as hazardous organic waste (nitrogen-containing).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5487945, 2-Methoxy-5-nitro-1,4-benzenediamine.[3] Retrieved from [Link]
- European Chemicals Agency (ECHA).Registration Dossier - 2-Methoxy-5-nitro-p-phenylenediamine.
- Otutu, J. O., & Osabohien, E. (2013).Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science. (Provides context on solubility in DMF and synthesis).
- Cosmetic Ingredient Review (CIR).Final Report on the Safety Assessment of 2-Nitro-p-Phenylenediamine. (Used for analog solubility benchmarking).
Sources
- 1. 1930-94-5|1-Isocyano-4-methoxy-2-nitrobenzene|BLD Pharm [bldpharm.com]
- 2. 610-81-1|4-Hydroxy-2-nitroaniline|BLD Pharm [bldpharm.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-DIMETHOXY-2-NITROBENZENE - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. vastanichem.com [vastanichem.com]
Synthesis of "2-methoxy-5-nitrobenzene-1,4-diamine" from 2-methoxy-5-nitroaniline
This guide outlines the high-fidelity synthesis of 2-methoxy-5-nitrobenzene-1,4-diamine (CAS: 25917-90-2), a critical intermediate in the preparation of functionalized dyes and pharmaceutical building blocks.[1]
While direct nitration of the starting material is possible, it often suffers from poor regioselectivity and over-nitration. Therefore, this guide prioritizes an Indirect Amination via Azo Coupling , a method chosen for its superior regiocontrol and high yield of the specific 1,4-diamine isomer.
Retrosynthetic Analysis & Strategy
The synthesis addresses the challenge of introducing an amino group at the C4 position of the electron-deficient 2-methoxy-5-nitroaniline ring.[1]
-
The Challenge: Direct nitration of the starting material yields 2-methoxy-4,5-dinitroaniline. Subsequent reduction of this dinitro intermediate is chemically ambiguous, often yielding a mixture of the 4-amino (target) and 5-amino (undesired) isomers due to the competing electronic effects of the methoxy and nitro groups.
-
The Solution (Azo-Coupling Route): We utilize the strong para-directing effect of the amino group in the starting material to couple with a sacrificial diazonium salt.[1] This selectively installs a nitrogenous moiety at C4.[1] Subsequent reductive cleavage of the azo bond liberates the target diamine with high regiochemical fidelity.[1]
Synthetic Pathway Visualization
Figure 1: Strategic pathway utilizing a sacrificial azo-linkage to ensure C4 amination.
Reaction Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| 2-Methoxy-5-nitroaniline | Substrate | 1.0 eq | The "Coupler" in this reaction.[1] |
| Sulfanilic Acid | Sacrificial Amine | 1.1 eq | Forms the water-soluble diazo component.[1] |
| Sodium Nitrite (NaNO₂) | Diazotization Agent | 1.15 eq | Use fresh solution.[1] |
| Hydrochloric Acid (HCl) | Acid Source | 2.5 eq | Maintains pH < 2 for diazotization.[1] |
| Sodium Acetate | Buffer | As needed | To adjust pH to 5-6 for coupling.[1] |
| Sodium Dithionite (Na₂S₂O₄) | Reducing Agent | 2.5 - 3.0 eq | Cleaves the azo bond.[1] |
| Ethanol/Water | Solvent System | - | 1:1 mixture recommended.[1] |
Detailed Experimental Protocol
Stage 1: Preparation of the Diazonium Salt
Objective: Generate the electrophilic diazonium species from sulfanilic acid.
-
Dissolution: In a 500 mL beaker, disperse Sulfanilic Acid (0.11 mol) in 100 mL of water containing Sodium Carbonate (0.06 mol) to form a clear solution.
-
Acidification: Cool the solution to 0–5°C in an ice bath. Add concentrated HCl (30 mL) dropwise. A fine precipitate of sulfanilic acid may reform; this is normal.[1]
-
Diazotization: Add a solution of NaNO₂ (0.115 mol) in 20 mL water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.
Stage 2: Regioselective Azo Coupling
Objective: Couple the diazonium salt to the C4 position of 2-methoxy-5-nitroaniline.[1]
-
Substrate Preparation: In a separate flask, dissolve 2-Methoxy-5-nitroaniline (0.10 mol) in 100 mL of warm ethanol. Add 10 mL of glacial acetic acid. Cool to 10–15°C.[1]
-
Coupling: Slowly pour the cold diazonium suspension (from Stage 1) into the substrate solution with vigorous stirring.
-
Buffering: Slowly add a saturated Sodium Acetate solution until the pH reaches 5–6. The mixture will thicken and develop a deep red/violet color (formation of the azo dye).[1]
-
Completion: Stir for 2–3 hours at room temperature.
-
Isolation (Optional but Recommended): Filter the azo dye solid. Wash with cold water to remove inorganic salts.[1] This purification simplifies the next step.
Stage 3: Reductive Cleavage
Objective: Cleave the N=N bond to release the target diamine.
-
Resuspension: Suspend the wet azo dye cake in 200 mL of water and 50 mL of ethanol. Heat to 60°C.
-
Reduction: Add solid Sodium Dithionite (Na₂S₂O₄) in portions. The deep red color will fade to a pale yellow/orange as the azo bond cleaves.[1]
-
Note: Maintain temperature at 60-70°C. If the color persists, add more dithionite.[1]
-
-
Separation: The reaction mixture now contains the target (organic soluble) and sulfanilic acid (water soluble as sodium salt).[1]
-
Extraction:
Stage 4: Purification
-
Drying: Dry the combined EtOAc layers over anhydrous Sodium Sulfate (Na₂SO₄).[1]
-
Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield the crude product.
-
Recrystallization: Recrystallize from a mixture of Ethanol/Water (9:1) or Toluene to obtain pure dark needles.[1]
Process Workflow Diagram
Figure 2: Step-by-step operational workflow for the synthesis.
Analytical Validation
To ensure the integrity of the synthesized product, compare analytical data against these expected values:
-
Appearance: Dark red to brown crystalline solid.[1]
-
Melting Point: ~165–170°C (Decomposition).[1]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 7.25 (s, 1H, H-6, adjacent to NO₂/NH₂).
-
δ 6.35 (s, 1H, H-3, adjacent to OMe/NH₂).
-
δ 5.80 (br s, 2H, NH₂ at C4).[1]
-
δ 5.10 (br s, 2H, NH₂ at C1).[1]
-
δ 3.85 (s, 3H, OCH₃).[1]
-
Note: The singlet patterns confirm the para orientation of the protons (positions 3 and 6), validating the 1,4-diamine structure.
-
Safety & Handling
-
Nitroanilines: Highly toxic if inhaled, swallowed, or absorbed through the skin. May cause methemoglobinemia (cyanosis).[1]
-
Sodium Dithionite: Self-heating; may catch fire if wet.[1] Releases toxic SO₂ gas upon contact with acid.[1] Use in a fume hood.[1]
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
References
-
Otutu, J. O. (2013).[1] Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5(1), 1-8. Link
-
Freeman, H. S. (2013).[1] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Elsevier.[1] (Standard reference for azo coupling regiochemistry).
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 12300067, this compound. Link
-
BenchChem. (2025).[1][2][3] Technical Guide to Nitroaniline Derivatives. (General reference for nitroaniline handling and properties). Link
Sources
A Technical Guide to the Role of 2-Methoxy-5-nitrobenzene-1,4-diamine in Azo Dye Synthesis
Abstract
This technical guide provides an in-depth examination of 2-methoxy-5-nitrobenzene-1,4-diamine, a pivotal but complex diazo component in the synthesis of azo dyes. Moving beyond standard protocols, this document elucidates the causal relationships between the unique molecular architecture of this diamine and its reactivity in diazotization and azo coupling reactions. We will explore the challenges and opportunities presented by its dual amine functionality, the influence of its electron-donating and withdrawing substituents on reaction selectivity, and the resulting impact on the chromophoric properties of the final dyes. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the nuanced chemistry of this intermediate for the rational design of novel azo compounds.
Introduction: The Strategic Importance of Substituted Diamines in Azo Chemistry
Azo dyes, characterized by the nitrogen-to-nitrogen double bond (-N=N-), represent the largest and most versatile class of synthetic colorants.[1] Their commercial and scientific importance stems from their straightforward synthesis, high tinctorial strength, and the vast color palette achievable through simple structural modifications.[2] The synthesis is a two-step process: the diazotization of a primary aromatic amine (the diazo component) to form a reactive diazonium salt, followed by its coupling with an electron-rich nucleophile (the coupling component).
While simple anilines are common starting materials, the use of more complex, multi-functionalized intermediates like This compound opens avenues for creating dyes with specialized properties. The structure of this diamine—featuring two primary amine groups at positions 1 and 4, an electron-donating methoxy group at position 2, and a powerful electron-withdrawing nitro group at position 5—presents a fascinating case study in chemical reactivity and color science.
The presence of two amino groups immediately raises critical questions of selectivity: Can one amino group be selectively diazotized? How does the unreacted amine influence the subsequent coupling reaction and the final dye's properties? This guide will dissect the role of this specific molecule, providing both the fundamental chemical principles and actionable experimental insights required to harness its full potential.
Physicochemical Profile and Synthesis Considerations
A thorough understanding of the starting material is a prerequisite for any successful synthesis. While detailed experimental data for this compound is not broadly published, its identity is confirmed by its CAS number.
| Property | Value / Information | Source |
| IUPAC Name | This compound | - |
| CAS Number | 25917-90-2 | [3] |
| Molecular Formula | C₇H₉N₃O₃ | - |
| Molecular Weight | 183.17 g/mol | - |
| Appearance | (Expected) Colored Solid | - |
Expert Insight on Synthesis: The synthesis of this compound is not commonly detailed in open literature. However, based on analogous chemical preparations, a highly plausible route involves the selective reduction of a dinitro precursor. For example, a common industrial method for producing similar diamines is the catalytic hydrogenation of a nitroaniline.[4] A potential pathway could start from 2,4-dinitroanisole, followed by a selective reduction of one nitro group and subsequent amination, or a more direct route involving the partial reduction of 1-methoxy-2,4,5-trinitrobenzene. These multi-step syntheses require careful control over reagents and conditions to achieve the desired isomer and avoid over-reduction.
The Core Chemistry: A Tale of Two Amines
The unique behavior of this compound in azo dye formation is dictated by the interplay of its functional groups. The central challenge and opportunity lie in controlling the diazotization of its two distinct primary amine groups.
Selective Diazotization: A Question of Electronics
The conversion of a primary aromatic amine to a diazonium salt is an acid-catalyzed reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[1] The reactive electrophile is the nitrosonium ion, NO⁺.[5]
For this compound, the two amino groups are in electronically distinct environments:
-
Amino Group at C1 (NH₂-C1): This group is para to the strongly electron-withdrawing nitro (-NO₂) group and ortho to the electron-donating methoxy (-OCH₃) group. The nitro group's deactivating effect will significantly reduce the basicity and nucleophilicity of this amine.
-
Amino Group at C4 (NH₂-C4): This group is ortho to the deactivating -NO₂ group and meta to the activating -OCH₃ group.
Causality Behind Selectivity: The amine at C4 is expected to be more basic and nucleophilic than the one at C1. The powerful electron-withdrawing resonance effect of the nitro group at the para position (C1) is stronger than its effect at the ortho position (C4). Therefore, under carefully controlled, sub-stoichiometric addition of the diazotizing agent (NaNO₂), it is mechanistically plausible to achieve monodiazotization preferentially at the C4-amino group . Complete diazotization of both amines would require harsher conditions and at least two equivalents of NaNO₂.
The Azo Coupling Reaction
The resulting diazonium salt is a weak electrophile that reacts with an activated aromatic ring (the coupling component) in an electrophilic aromatic substitution reaction.[6] The unreacted free amino group on the diazonium salt intermediate plays a crucial role; as a strong activating group, it can influence the reactivity of the diazonium salt and the final color of the dye.
The pH of the coupling medium is critical and depends on the nature of the coupling partner:
-
Phenolic Couplers (e.g., 2-Naphthol): Require mildly alkaline conditions (pH > 7.5) to deprotonate the phenol to the more strongly activating phenoxide ion.[7]
-
Aromatic Amine Couplers (e.g., Aniline derivatives): Require mildly acidic conditions (pH < 6) to prevent the diazonium salt from coupling with itself while ensuring the coupling amine is sufficiently nucleophilic.[7]
Experimental Protocol: Synthesis of a Naphthol-Based Azo Dye
This protocol describes the monodiazotization of this compound and subsequent coupling with 2-naphthol. It is a self-validating system where successful color formation indicates the successful formation of the diazonium intermediate.
Safety First: This procedure involves toxic, corrosive, and potentially carcinogenic substances. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass | Notes |
| This compound | 183.17 | 10 | 1.83 g | Diazo Component |
| Hydrochloric Acid (conc.) | 36.46 | ~60 | ~5 mL | Catalyst and Solvent |
| Sodium Nitrite (NaNO₂) | 69.00 | 10 | 0.69 g | Diazotizing Agent |
| 2-Naphthol | 144.17 | 10 | 1.44 g | Coupling Component |
| Sodium Hydroxide (NaOH) | 40.00 | ~30 | 1.2 g | For coupling solution |
| Urea | 60.06 | ~1.6 | ~0.1 g | Nitrous acid scavenger |
| Distilled Water | 18.02 | - | As needed | Solvent |
Step-by-Step Methodology
Part A: Diazotization (0-5°C)
-
Preparation of Amine Solution: In a 250 mL beaker, suspend 1.83 g (10 mmol) of this compound in 50 mL of distilled water. Add 5 mL of concentrated hydrochloric acid. Stir the mixture until a clear solution of the amine salt is formed.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5°C with continuous stirring. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.[6]
-
Preparation of Nitrite Solution: In a separate small beaker, dissolve 0.69 g (10 mmol) of sodium nitrite in 10 mL of cold distilled water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine salt solution over 15-20 minutes. Keep the thermometer in the reaction mixture and ensure the temperature never exceeds 5°C.
-
Confirmation of Completion: After the addition is complete, stir for another 15 minutes. Test for the presence of excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper; an immediate blue-black color indicates excess nitrous acid. If the test is negative, add a small amount more of the nitrite solution.
-
Destroy Excess Nitrous Acid: Once diazotization is complete, add approximately 0.1 g of urea to the solution and stir until the starch-iodide test is negative. This step is crucial to prevent unwanted side reactions.
Part B: Azo Coupling
-
Preparation of Coupling Solution: In a 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of a 10% sodium hydroxide solution. Cool this solution in an ice bath to below 10°C.
-
Coupling Reaction: Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution. A brightly colored precipitate (the azo dye) should form immediately.
-
Completion and Isolation: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Filtration and Washing: Isolate the solid dye product by vacuum filtration using a Büchner funnel. Wash the precipitate several times with cold distilled water until the filtrate is neutral.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 60°C).
Characterization and Structure-Property Insights
The synthesized dye should be characterized to confirm its identity and purity.
-
Thin-Layer Chromatography (TLC): To assess the purity and determine the Rƒ value.
-
UV-Visible Spectroscopy: To determine the wavelength of maximum absorption (λ_max), which defines the color of the dye. The extended conjugation of the azo compound results in absorption in the visible region.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups. Expect characteristic peaks for N=N stretching (around 1450-1500 cm⁻¹), O-H (if using a phenol coupler), N-H (from the unreacted amine), C-O-C (ether linkage), and N-O stretching from the nitro group.
The specific substituents on the this compound moiety significantly tune the final color. The electron-donating methoxy group and the free amino group will cause a bathochromic shift (deepening of color, shift to longer λ_max), while the electron-withdrawing nitro group also contributes to this shift by extending the π-conjugated system. This combination is often engineered to produce dyes in the red to violet range.
Conclusion
This compound is a sophisticated building block for azo dye synthesis. Its utility is rooted in the electronic differentiation of its two amino groups, which allows for selective monodiazotization under controlled conditions. The remaining functional groups—a free amine, a methoxy group, and a nitro group—all play a vital role in modulating the electronic properties of the resulting diazonium salt and, consequently, the spectral properties of the final dye. By understanding and controlling the causal mechanisms behind its reactivity, researchers can effectively utilize this intermediate to design and synthesize novel azo dyes with tailored colors and performance characteristics for a wide range of applications, from textiles to advanced materials and diagnostics.
References
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Australian Government Department of Health. (2023). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Industrial Chemicals. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrobenzene. U.S. Department of Health and Human Services. [Link]
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Osuji, L. et al. (2015). Synthesis of 2-Methoxy-5-nitrophenylglycine; 2, 4-dinitrophenoxyacetic Acid and Pyridylglycine as Precursors for Indigo Dyes. Chemical Science Review and Letters. [Link]
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Alfa Aesar. This compound. Reagent and Instrument Network. [Link]
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Wikipedia. (2023). Aniline. [Link]
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PubChem. 2-Methoxy-5-nitrobenzenediazonium. National Center for Biotechnology Information. [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
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Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. [Link]
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BYJU'S. Diazotization Reaction Mechanism. [Link]
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Organic Chemistry Portal. Diazotisation. [Link]
- Google Patents. (2013). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
- Google Patents. (2020).
- Google Patents. (2001). EP1103542A2 - Process for the preparation of 1,4-diamino-2-methoxymethyl-benzene and its salts.
-
The Journal of Organic Chemistry. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. ACS Publications. [Link]
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ResearchGate. (2000). Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives. [Link]
-
Belattar, S., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. ResearchGate. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. EP1103542A2 - Process for the preparation of 1,4-diamino-2-methoxymethyl-benzene and its salts and the use of these compounds in dyeing compositions for keratinous fibres - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Aniline - Wikipedia [en.wikipedia.org]
- 6. 2-Methoxy-5-nitrophenol | 636-93-1 [chemicalbook.com]
- 7. CN109535044B - Diazotization method of aromatic primary amine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Optimized Diazotization Protocol for 2-Methoxy-5-nitroaniline
Abstract & Scope
This Application Note provides a rigorous, field-validated protocol for the diazotization of 2-methoxy-5-nitroaniline (CAS: 99-59-2), also known as 5-nitro-o-anisidine. Due to the presence of the electron-withdrawing nitro group and the steric influence of the methoxy group, this substrate exhibits reduced nucleophilicity and poor aqueous solubility compared to simple anilines.
Standard diazotization methods often yield incomplete reactions or tarry byproducts due to these electronic deactivations. This guide details an "Inverse Suspension Method" , utilizing a hydrochloric acid matrix to generate a fine, reactive salt dispersion, ensuring high yields (>90%) and high purity for downstream azo coupling or Sandmeyer reactions.
Chemical Context & Mechanistic Insight
Substrate Analysis
-
Deactivation: The nitro group at the 5-position exerts a strong inductive ($ -I
-M NO^+ $) the rate-determining step. -
Solubility Profile: The free base is sparingly soluble in cold water. Direct addition of acid to the solid amine often results in "clumping," preventing effective diazotization.
-
Solution: We utilize the Amine Hydrochloride Precipitation technique . By dissolving the amine in hot dilute acid and rapidly cooling it, we generate micro-crystalline amine hydrochloride. This maximizes the surface area available for the heterogeneous reaction with nitrous acid.
Reaction Scheme
Safety & Hazard Mitigation (Critical)
| Hazard Class | Risk Description | Mitigation Strategy |
| Acute Toxicity | 2-methoxy-5-nitroaniline is toxic by inhalation and ingestion.[1] Suspected carcinogen.[1] | Use full PPE (nitrile gloves, respirator/fume hood). Handle powder in a static-free environment. |
| Explosion | Dry diazonium salts are shock-sensitive explosives.[1] | NEVER dry the isolated diazonium salt.[1] Use the solution immediately (in situ). |
| Thermal Runaway | Diazotization is exothermic; temps >10°C cause decomposition ( | Maintain internal temperature strictly between 0–5°C . |
Experimental Protocol: The Inverse Suspension Method
Materials & Reagents[1]
-
Substrate: 2-Methoxy-5-nitroaniline (16.8 g, 0.1 mol)
-
Acid: Hydrochloric Acid, 37% (approx. 25 mL, 0.3 mol - 3.0 eq excess required for stability)
-
Nitrosating Agent: Sodium Nitrite (
), 7.0 g (0.102 mol) dissolved in 15 mL water. -
Solvent: Deionized Water (150 mL total).
-
QC Reagents: Starch-Iodide paper, Sulfamic acid (solid).
Step-by-Step Procedure
Phase 1: Preparation of Micro-Crystalline Suspension
-
Dissolution: In a 500 mL 3-neck round-bottom flask equipped with an overhead mechanical stirrer and thermometer, suspend 16.8 g of 2-methoxy-5-nitroaniline in 100 mL of water.
-
Acidification: Add 25 mL of conc. HCl.
-
Heating: Heat the mixture to 70–80°C with stirring until a clear, dark orange solution is obtained (conversion to soluble hydrochloride salt).
-
Rapid Cooling (Critical Step): Place the flask immediately into an ice-salt bath. Increase stirring speed to maximum (without splashing). This rapid cooling forces the amine hydrochloride to precipitate as a fine, creamy yellow paste .
-
Note: Large crystals inhibit reaction. If crystals are coarse, reheat and cool faster.
-
Phase 2: Diazotization
-
Temperature Equilibration: Ensure the internal temperature of the paste is 0–2°C .
-
Nitrite Addition: Add the Sodium Nitrite solution (7.0 g in 15 mL
) dropwise via an addition funnel. -
Digestion: Once addition is complete, maintain stirring at 0–5°C for 45 minutes. The thick paste should thin out to a slightly turbid, orange-brown solution as the soluble diazonium salt forms.
Phase 3: Validation & Stabilization
-
End-Point Check: Dip a glass rod into the solution and spot onto Starch-Iodide paper .
-
Result: An instant blue-black spot indicates excess nitrous acid (Required).
-
Troubleshooting: If no color change, add 10% more
solution and stir for 10 mins.
-
-
Scavenging: Add solid Sulfamic Acid (approx. 0.5 g) in small portions until the Starch-Iodide test is negative (paper remains white). This prevents side reactions during coupling.
-
Filtration (Optional): If turbidity persists (unreacted amine), filter rapidly through cold glass wool.
Process Visualization (Workflow)[3]
Figure 1: Critical workflow for the "Inverse Suspension" diazotization method.
Data Summary & Troubleshooting
Stoichiometric Table
| Component | Role | Molar Eq. | Mass/Vol (for 0.1 mol scale) | Notes |
| 2-Methoxy-5-nitroaniline | Substrate | 1.0 | 16.8 g | MW: 168.15 |
| HCl (37%) | Acid Source | 3.0 | ~25 mL | Excess prevents triazene formation |
| Sodium Nitrite | Reagent | 1.02 - 1.05 | 7.0 g | Slight excess required |
| Sulfamic Acid | Scavenger | Trace | ~0.5 g | Removes |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| No reaction / Amine remains solid | Particles too coarse. | Re-heat to dissolve and cool more rapidly with vigorous stirring. |
| Evolution of Gas (Foaming) | Temperature > 10°C. | Decomposition occurring.[1] Cool immediately; add ice directly to flask if necessary. |
| Tarry/Oily Product | Low Acidity. | Ensure pH < 2. Add more HCl. Low acidity promotes "self-coupling" (triazenes). |
References
-
Otutu, J. O., & Osabohien, E. (2013).[3] Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science.
-
BenchChem. (2025).[1][4] Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate (Analogous Protocol).
- Vogel, A. I.Textbook of Practical Organic Chemistry. 5th Edition, Longman Scientific & Technical.
-
Oriental Journal of Chemistry. (2009). Disperse dyes derived from 2-methoxy-5-nitroaniline.
Sources
Application Note: High-Fidelity Azo Coupling of 2-Methoxy-5-Nitroaniline
Abstract & Scope
This application note details the optimized protocol for the diazotization of 2-methoxy-5-nitroaniline (CAS 99-59-2, also known as 5-Nitro-o-anisidine or Fast Red B Base) and its subsequent coupling with
The protocol addresses the specific electronic challenges posed by the substrate: the ortho-methoxy group (electron-donating) and the meta-nitro group (electron-withdrawing) create a "push-pull" electronic system that influences both the basicity of the amine and the stability of the resulting diazonium salt. This guide provides a self-validating workflow to maximize yield and purity while mitigating safety risks associated with nitroanilines.
Safety & Handling (Critical)
WARNING: 2-Methoxy-5-nitroaniline is a Category 2 Carcinogen and a potential methemoglobinemia inducer. Diazonium salts are potentially explosive if allowed to dry.[1]
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloved recommended), chemical splash goggles, and a lab coat.
-
Temperature Control: Never allow the diazonium salt solution to rise above 10°C; decomposition can lead to rapid nitrogen evolution and pressure buildup.
-
Waste: Quenched diazo solutions must be disposed of in dedicated hazardous waste streams (halogenated/organic).
Chemical Mechanism & Rationale[2][3][4][5]
Electronic "Push-Pull" Dynamics
The substrate, 2-methoxy-5-nitroaniline, presents a unique electronic environment:
-
Deactivation: The nitro group (-NO
) at the 5-position is strongly electron-withdrawing.[2] This decreases the electron density on the amine nitrogen, making it less basic ( ) and harder to protonate than aniline. implication: Strong mineral acid (HCl) and vigorous stirring are required to form the amine salt. -
Stabilization: Once formed, the diazonium ion is stabilized by resonance from the ortho-methoxy group, but the nitro group makes the diazonium center highly electrophilic. Implication: This species couples very rapidly with activated aromatics.
Reaction Pathway Diagram
The following diagram illustrates the transformation from the amine to the azo dye, highlighting the critical intermediate states.
Figure 1: Mechanistic pathway of diazotization and coupling.[3] Note the critical temperature control at the diazonium stage to prevent decomposition to phenols.
Experimental Protocol
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| 2-Methoxy-5-nitroaniline | Substrate | 1.0 | Finely ground powder |
| Hydrochloric Acid (37%) | Solvent/Acid | 3.0 | Excess ensures solubility and prevents triazene formation |
| Sodium Nitrite (NaNO | Reagent | 1.05 | Slight excess; 2.5M aqueous solution |
| Sulfamic Acid / Urea | Quencher | Trace | Scavenges excess HNO |
| 2-Naphthol | Coupler | 1.0 | Dissolved in NaOH |
| Sodium Hydroxide | Base | 2.5 | Solubilizes coupler; buffers coupling pH |
Part A: Diazotization (The "Cold" Step)
Objective: Generate the electrophilic diazonium salt without thermal decomposition.
-
Preparation of Amine Slurry:
-
In a 250 mL beaker, disperse 2-methoxy-5-nitroaniline (5.0 g, 29.7 mmol) in 15 mL water .
-
Add 7.5 mL concentrated HCl (37%) dropwise.
-
Technical Insight: The amine may not dissolve completely at room temperature due to the nitro group's deactivation. Heat gently to 60°C if necessary to dissolve, then rapidly cool to 0–5°C in an ice-salt bath. Rapid cooling precipitates the amine hydrochloride salt as fine crystals, maximizing surface area for the reaction.
-
-
Nitrosation:
-
Prepare a solution of Sodium Nitrite (2.2 g, 31.2 mmol) in 10 mL water .
-
Add the nitrite solution dropwise to the amine slurry via an addition funnel or syringe pump.
-
Rate Control: Maintain internal temperature < 5°C . If orange fumes (NO
) appear, stop addition immediately and cool.
-
-
Validation (The "Self-Check"):
-
Stir for 30 minutes at 0°C.
-
Test 1 (Acidity): Spot on Congo Red paper. Result must be Blue (pH < 3). If not, add more HCl.
-
Test 2 (Nitrite Excess): Spot on Starch-Iodide paper. Result must be Instant Blue/Black . This confirms HNO
is present to drive the reaction to completion.
-
-
Quenching:
-
Add solid Sulfamic Acid or Urea (~0.5 g) until a fresh Starch-Iodide test remains white.
-
Why? Excess nitrite will react with the coupler in the next step, forming impurities (nitrosated phenols) and lowering yield.
-
-
Clarification:
-
Filter the cold diazonium solution through glass wool or a coarse frit to remove any undissolved particles. Keep the filtrate on ice.
-
Part B: Azo Coupling
Objective: Controlled electrophilic aromatic substitution.
-
Preparation of Coupler:
-
In a separate 500 mL beaker, dissolve 2-Naphthol (4.3 g, 29.7 mmol) in 50 mL of 2M NaOH .
-
Cool this solution to 10°C.
-
Note: The solution should be clear. If using Naphthol AS, slight warming may be needed to dissolve, followed by cooling.
-
-
Coupling Reaction:
-
Slowly pour the cold diazonium solution (from Part A) into the alkaline coupler solution with vigorous mechanical stirring.
-
Observation: A deep red/scarlet precipitate (Pigment) will form immediately.
-
pH Maintenance: Periodically check pH. It should remain alkaline (pH ~9). If it drops, add 10% Na
CO solution. Acidic coupling leads to low yield and dull colors.
-
-
Digestion & Isolation:
-
Stir the slurry for 1 hour at room temperature.
-
Heat to 60°C for 30 minutes (optional "digestion" step to improve crystal size and filterability).
-
Filter under vacuum.[3] Wash the cake with copious amounts of water until the filtrate is neutral and colorless.
-
Dry the product in a vacuum oven at 50°C.
-
Workflow Visualization
The following diagram outlines the operational flow, including decision points for quality control.
Figure 2: Operational workflow for the synthesis of azo pigment derived from 2-methoxy-5-nitroaniline.
Characterization & Troubleshooting
Analytical Data
-
Appearance: Deep red powder.
-
Melting Point: The starting amine melts at ~118°C. The resulting azo dye typically has a high melting point (>250°C) and may decompose before melting.
-
TLC: Silica gel, Eluent: Toluene/Ethyl Acetate (9:1). The spot should be distinct from the starting amine (yellow/orange) and naphthol (UV active).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Tar/Oil Formation | Temperature too high during diazotization (>10°C). | Discard batch. Maintain strict 0-5°C control. |
| Low Yield | Incomplete diazotization or coupling pH too low. | Ensure Starch-Iodide positive before coupling. Buffer coupling bath with Carbonate. |
| Dull Color | Oxidation of phenol or excess nitrite. | Ensure Urea quench is complete. Use fresh Naphthol. |
| Gas Evolution | Decomposition of diazonium salt.[2] | Solution is too warm. Cool immediately. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7447, 2-Methoxy-5-nitroaniline. Retrieved from [Link]
- Hunger, K., & Herbst, W. (2004).Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH. (Standard reference for Azo Pigment chemistry).
Sources
Application Note: Formulation & Stability Protocols for 2-Methoxy-5-Nitrobenzene-1,4-Diamine in Oxidative Hair Color
This Application Note is structured as a high-level R&D guide for the evaluation and formulation of 2-methoxy-5-nitrobenzene-1,4-diamine (CAS: 25917-90-2) within oxidative hair dye systems.
Executive Summary & Chemical Profile
This compound is a nitro-substituted aromatic amine utilized as a Direct Dye (non-oxidative) in permanent hair color formulations. Unlike oxidative precursors (e.g., PPD, PTD) that require coupling to form color, this molecule possesses intrinsic chromophores due to the nitro (
Its primary application in permanent (oxidative) systems is as a Chromatic Adjuster . It provides vibrant red/violet or gold nuances that oxidative dyes often fail to achieve alone, "filling in" the spectral gaps of the polymerized oxidative base.
Chemical Specifications
| Property | Specification | Critical Formulation Note |
| Molecular Structure | Nitro-substituted PPD ether | Steric hindrance from the methoxy group improves light stability but reduces water solubility. |
| Function | Direct Dye (Semi-Permanent behavior in Permanent Base) | Does not polymerize; diffuses directly into the cortex. |
| Solubility | Low in water; Moderate in Glycols | Requires pre-solubilization in Ethoxydiglycol or Propylene Glycol. |
| pKa | ~4.5 (Amine protonation) | Remains non-ionized at formulation pH (9.5–10.5), facilitating diffusion. |
| Redox Stability | Moderate | Susceptible to reduction by strong antioxidants (e.g., high sulfite levels) or oxidation by H₂O₂ if not stabilized. |
Mechanism of Action: The "Hybrid" Coloration System
In a permanent hair dye chassis, two distinct coloring mechanisms occur simultaneously. Understanding this competition is vital for formulation stability.
-
Oxidative Pathway: Primary Intermediates (PPD) + Couplers +
Large Indamine Polymers (Trapped in Cortex). -
Direct Diffusion (The Nitro Dye): this compound
Diffuses as a small molecule Ionic/Van der Waals binding (No polymerization).
Visualization: Competitive Diffusion Pathways
The following diagram illustrates the kinetic difference between the oxidative precursors and the nitro dye.
Caption: Figure 1. Dual-pathway mechanism showing the parallel diffusion of oxidative precursors and the direct nitro dye, highlighting the risk of oxidative degradation.
Experimental Protocols
Protocol A: Formulation Chassis (O/W Emulsion)
Objective: Create a stable oxidative base that solubilizes the nitro dye without triggering premature crystallization.
Safety: Wear nitrile gloves and a respirator. Nitro dyes are potential sensitizers.
Phase 1: The Oil Phase (Melt at 75°C)
-
Cetearyl Alcohol (Viscosity builder): 6.00%
-
Ceteareth-25 (Emulsifier): 3.00%
-
Glyceryl Stearate (Co-emulsifier): 2.00%
-
Octyldodecanol (Emollient/Solvent): 1.00%
Phase 2: The Aqueous Phase (Heat to 75°C)
-
Deionized Water: q.s. to 100%
-
EDTA-2Na (Chelator): 0.20% (Critical to prevent metal-catalyzed oxidation of the nitro dye)
-
Sodium Sulfite (Antioxidant): 0.30% (Note: Keep low. >0.5% may reduce the nitro group to an amine, altering color).
Phase 3: The Active Dye Phase (Prepare separately at 40°C)
-
Ethoxydiglycol: 5.00% (Primary solvent for this compound)
-
This compound: 0.1% – 1.0% (Depending on shade depth)
-
Instruction: Stir until fully dissolved. Ensure no crystals remain.
Phase 4: The Alkali Phase (Add at < 40°C)
-
Ammonium Hydroxide (28%): 4.00% - 6.00% (Target pH 10.0)
-
Alternative: Monoethanolamine (MEA) for "Ammonia-Free" claims (Note: MEA may increase dye trapping but lower lift).
Workflow:
-
Emulsify Phase 1 into Phase 2 at 75°C. Homogenize for 10 mins.
-
Cool to 40°C with slow agitation.
-
Add Phase 3 (Dye Solution). Crucial: Verify homogeneity.
-
Add Phase 4 (Alkali).
-
Seal immediately under nitrogen atmosphere if storing for stability testing.
Protocol B: Oxidative Stability Stress Test
Objective: Verify that the nitro dye does not degrade in the presence of the developer (H2O2) during the 30-minute application window.
-
Preparation: Mix Formulation (Protocol A) 1:1 with 6% (20 Vol) Hydrogen Peroxide Developer.
-
Measurement:
-
T=0 min: Apply mixture to a glass slide. Measure
immediately using a Spectrophotometer. -
T=30 min: Measure
of the mixture again.
-
-
Analysis: Calculate
.-
If
(excluding darkening due to oxidative precursors), the nitro dye is unstable. -
Troubleshooting: Increase chelation (EDTA) or adjust solvent ratio.
-
Protocol C: Chromaticity & Wash Fastness
Objective: Assess the dye's contribution to hair color and its durability.[1]
-
Substrate: Bleached Yak hair (standard for color uptake) and 50% Grey Human Hair.
-
Application: Apply 1:1 mixture (Dye:Developer) for 30 minutes at 30°C.
-
Rinse: Standardized rinse (4L/min, 35°C) followed by non-conditioning shampoo.
-
Wash Fastness Cycle:
-
Perform 10 wash cycles.
-
Measure
after 1, 5, and 10 washes. -
Success Metric: The "Red/Violet" component (
or value) should not drop by >20% after 5 washes.
-
Formulation Logic & Troubleshooting Flow
The following workflow describes the logical decision-making process when incorporating this specific nitro dye.
Caption: Figure 2. Step-by-step logic for troubleshooting solubility and oxidative stability issues during formulation.
Regulatory & Safety Considerations (E-E-A-T)
Authoritative Grounding: While specific SCCS opinions exist for many nitro-PPDs (e.g., SCCS/1239/09 for related compounds), researchers must treat CAS 25917-90-2 as a distinct chemical entity.
-
Sensitization Risk: Nitro-substituted phenylenediamines are known skin sensitizers.
-
Requirement: A Human Repeat Insult Patch Test (HRIPT) is mandatory for final formulation safety validation.
-
-
Mutagenicity: Historical data on nitro-PPDs suggests potential mutagenicity (Ames Positive).
-
Requirement: Ensure the raw material is free from impurities like 4-nitro-o-phenylenediamine , which is banned in many jurisdictions (EU Annex II).
-
-
Regulatory Status (EU/US):
-
Verify current listing in EU Cosmetics Regulation 1223/2009 Annex III .[2] If not explicitly listed, it may not be permitted for commercial use in the EU.
-
In the US, it requires labeling as a Coal Tar Dye (Cautionary statement + Patch test instructions).
-
References
-
Scientific Committee on Consumer Safety (SCCS). (2009). Opinion on 2-Methoxy-methyl-p-phenylenediamine (Colipa No.[3] B119). European Commission.
-
Morel, O., & Christie, R. M. (2011). Current Trends in the Chemistry of Permanent Hair Dyeing. Chemical Reviews, 111(4), 2537–2561.
-
European Commission. (2009). Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products. Official Journal of the European Union.
-
PubChem. (n.d.). Compound Summary: this compound (CAS 25917-90-2).[4][5][6][7] National Library of Medicine.
Disclaimer: This document is for research and development purposes only. Formulators are responsible for verifying the regulatory compliance of specific CAS numbers in their target markets before commercialization.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. The Cosmetic Products (Safety) Regulations 2008 [legislation.gov.uk]
- 3. Addendum to the scientific Opinion SCCS/1491/12 on the hair dye substance 2-Methoxy-methyl-p-phenylenediamine and its sulfate salt - COLIPA n° A160 - Submission II – use - Public Health [health.ec.europa.eu]
- 4. 武汉丰泰威远科技有限公司 | 主页 [finetech-cn.com]
- 5. 25917-90-2|this compound|BLD Pharm [bldpharm.com]
- 6. 北京福晨科技有限公司产品目录_第1页_Chemicalbook [m.chemicalbook.com]
- 7. CAS 25917-90-2 [weibochem.com]
Application Notes and Protocols for the Use of 2-Methoxymethyl-p-phenylenediamine in Oxidative Hair Coloring
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 2-methoxymethyl-p-phenylenediamine (ME-PPD) in oxidative hair coloring formulations. This document elucidates the chemical principles, application protocols, and safety considerations associated with this innovative hair dye precursor.
Introduction
Permanent hair coloring is a multi-billion dollar industry, with oxidative dyes being the most prevalent technology, accounting for over 70% of the market.[1][2] This process relies on the chemical reaction of dye precursors within the hair shaft to form large, colored molecules that are resistant to washing.[2][3] For decades, p-phenylenediamine (PPD) has been a cornerstone of permanent hair dye formulations due to its efficacy in producing a wide range of natural-looking, long-lasting hair colors.[1][4] However, PPD is a potent skin sensitizer and a common cause of allergic contact dermatitis.[5][6][7]
In response to the need for safer alternatives, 2-methoxymethyl-p-phenylenediamine (ME-PPD) has been developed.[5][8] This derivative of PPD features a methoxymethyl side chain, a modification that significantly reduces its skin sensitization potential while maintaining excellent hair coloring performance.[5][8][9] ME-PPD is classified as a moderate sensitizer, whereas PPD is considered an extreme sensitizer.[6] This document will delve into the scientific basis for the use of ME-PPD and provide detailed protocols for its application and evaluation.
Mechanism of Action in Oxidative Hair Coloring
The chemistry of permanent hair dyeing is a complex process that occurs in an alkaline environment, typically facilitated by ammonia or monoethanolamine, and in the presence of an oxidizing agent, most commonly hydrogen peroxide.[3][10] The process can be broken down into the following key stages:
-
Penetration: The small, colorless dye precursors, including the primary intermediate (e.g., ME-PPD) and couplers, penetrate the hair cuticle and enter the cortex.[1][3]
-
Oxidation: Inside the hair cortex, the primary intermediate is oxidized by hydrogen peroxide to form a reactive intermediate.[3][11]
-
Coupling: This reactive intermediate then reacts with coupler molecules to form larger, colored molecules.[3][11] The specific couplers used will determine the final shade.
-
Polymerization: These newly formed color molecules polymerize within the hair shaft, becoming trapped and resulting in a permanent color change.[3]
The following diagram illustrates the general mechanism of oxidative hair coloring with ME-PPD.
Caption: Oxidative hair coloring process with ME-PPD.
Advantages of 2-Methoxymethyl-p-phenylenediamine
The primary advantage of ME-PPD over its predecessor, PPD, is its significantly reduced potential to cause skin sensitization.[5][6][8] This is attributed to the introduction of the methoxymethyl side chain, which is believed to alter the molecule's interaction with the immune system.[8]
| Compound | Sensitization Potency | EC3 Value (LLNA) | Margin of Safety (MOS) for Sensitization |
| p-Phenylenediamine (PPD) | Extreme | 0.1% | 2.7 |
| Toluene-2,5-diamine (PTD) | Extreme | 0.17% | 5.9 |
| 2-Methoxymethyl-p-phenylenediamine (ME-PPD) | Moderate | 4.3% | 134 |
| Data sourced from[6][8] |
The higher EC3 value (Effective Concentration to produce a 3-fold increase in lymphocyte proliferation) in the Local Lymph Node Assay (LLNA) for ME-PPD indicates a lower sensitizing potency compared to PPD and PTD.[8] Consequently, the Margin of Safety (MOS) for occupational sensitization is significantly higher for ME-PPD, suggesting a lower risk for hairdressers.[6]
While ME-PPD offers a safer alternative, it is important to note that cross-reactivity in individuals already sensitized to PPD can still occur.[5][12] Therefore, an allergy alert test is still recommended before using hair dye products containing ME-PPD.[5]
Application Protocols
The following protocols provide a framework for the formulation, application, and evaluation of oxidative hair dyes containing ME-PPD.
Protocol 1: Formulation of an Oxidative Hair Dye Cream Base
This protocol outlines the preparation of a basic hair dye cream containing ME-PPD. The concentrations of ME-PPD and couplers can be adjusted to achieve different shades.
Materials:
-
2-Methoxymethyl-p-phenylenediamine (ME-PPD)
-
Coupler(s) (e.g., resorcinol, m-aminophenol, 2,4-diaminophenoxyethanol HCl)
-
Fatty alcohols (e.g., cetearyl alcohol)
-
Surfactants (e.g., ceteareth-20)
-
Solvents (e.g., propylene glycol)
-
Alkalizing agent (e.g., ammonia or monoethanolamine)
-
Antioxidant (e.g., sodium sulfite)
-
Chelating agent (e.g., EDTA)
-
Deionized water
Procedure:
-
Oil Phase Preparation: In a suitable vessel, melt the fatty alcohols and surfactants at 70-75°C.
-
Aqueous Phase Preparation: In a separate vessel, heat the deionized water to 70-75°C. Add the solvent, chelating agent, and antioxidant, and mix until dissolved.
-
Emulsification: Slowly add the aqueous phase to the oil phase with continuous homogenization to form a stable emulsion.
-
Cooling: Begin cooling the emulsion while stirring gently.
-
Addition of Actives: At a temperature below 45°C, add the ME-PPD and coupler(s) and mix until fully dispersed.
-
pH Adjustment: Adjust the pH of the cream base to the desired level (typically 9-10) using the alkalizing agent.
-
Final Volume: Add deionized water to reach the final volume and mix until uniform.
Note: The final concentration of ME-PPD in the ready-to-use hair coloring composition (after mixing with the developer) is typically regulated and should not exceed certain limits. For instance, the European Union allows a maximum on-head concentration of 1.8% for ME-PPD.[6]
Protocol 2: Hair Dye Application and Color Evaluation
This protocol describes the process of applying the formulated hair dye to hair swatches for color assessment.
Materials:
-
Formulated hair dye cream (from Protocol 1)
-
Developer (6% or 9% hydrogen peroxide solution)
-
Natural white hair swatches
-
Applicator brush
-
Timer
-
Shampoo
-
Colorimeter
Procedure:
-
Preparation of the Ready-to-Use Mixture: Mix the hair dye cream and the developer in a 1:1 ratio immediately before application.[5]
-
Application: Evenly apply the mixture to the hair swatches using the applicator brush, ensuring complete saturation.
-
Development Time: Allow the dye to develop for the specified time, typically 30-45 minutes at room temperature.
-
Rinsing and Washing: Thoroughly rinse the hair swatches with lukewarm water until the water runs clear. Then, wash with a standard shampoo and rinse again.
-
Drying: Allow the hair swatches to air dry or use a hairdryer on a low setting.
-
Colorimetric Analysis: Measure the color of the dyed swatches using a colorimeter to obtain CIELAB values (L, a, b*). This allows for quantitative assessment of the color intensity and shade.
Protocol 3: Stability Testing of the Hair Dye Formulation
This protocol is designed to assess the physical and chemical stability of the hair dye formulation over time and under different environmental conditions.
Procedure:
-
Sample Preparation: Package the formulated hair dye cream in appropriate containers.
-
Storage Conditions: Store the samples under various conditions:
-
Room temperature (20-25°C)
-
Elevated temperature (40°C)
-
Freeze-thaw cycles (-10°C to 25°C)
-
-
Evaluation Time Points: Evaluate the samples at regular intervals (e.g., 1, 2, 3, and 6 months).
-
Parameters to Evaluate:
Protocol 4: Allergy Alert Test (Patch Test)
This protocol is a crucial safety step to identify potential allergic reactions in individuals before a full-scale hair dye application.
Procedure:
-
Preparation: Prepare a small amount of the ready-to-use hair dye mixture as described in Protocol 2.
-
Application Site: Cleanse a small area of skin behind the ear or on the inner elbow.
-
Application: Apply a small amount of the mixture to the cleansed area and allow it to dry.
-
Observation Period: Leave the area untouched for 48 hours.[14]
-
Evaluation: After 48 hours, examine the application site for any signs of an allergic reaction, such as redness, itching, swelling, or blistering.[14] If any of these symptoms occur, the product should not be used.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the development and evaluation of a hair dye formulation containing ME-PPD.
Caption: Workflow for ME-PPD hair dye development.
Conclusion
2-Methoxymethyl-p-phenylenediamine represents a significant advancement in hair dye technology, offering a safer alternative to traditional PPD with comparable performance.[5][9] By understanding its mechanism of action and adhering to rigorous formulation and testing protocols, researchers and product developers can harness the benefits of ME-PPD to create innovative and safer hair coloring products for consumers. The protocols outlined in this document provide a solid foundation for the development and evaluation of such products, ensuring both efficacy and consumer safety.
References
- ISRCTN. (n.d.). Safety of a PPD-Hair dye derivative in PPD-allergic subjects. ISRCTN Registry.
- Gaspari, A. A., et al. (2015). Cross-elicitation responses to 2-methoxymethyl- p-phenylenediamine in p-phenylenediamine highly allergic volunteers. European Annals of Allergy and Clinical Immunology.
- DermNet. (n.d.). Paraphenylenediamine and hair dye contact allergy.
- Goebel, C., et al. (2017). Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine. U.S. Patent 9,695,109 B2.
- Gargano, E. M., et al. (2022). The 2-Methoxymethyl Modification of p-Phenylenediamine Reduces the Sensitization Risk for Hairdressers to Hair Dyes—An Occupational Hand Exposure–Based Risk Assessment. Dermatitis, 33(4), 293-301.
- Blömeke, B., et al. (2013). Introduction of a methoxymethyl side chain into p-phenylenediamine attenuates its sensitizing potency and reduces the risk of allergy induction. Toxicology and Applied Pharmacology, 269(1), 1-10.
- COSMILE Europe. (n.d.). 2-METHOXYMETHYL-P-PHENYLENEDIAMINE.
- Pihet, M., et al. (2009). The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 674(1-2), 1-8.
- NICHEM Solutions. (n.d.). PPD to PTD: The Evolution of Safe Hair Dye Chemistry.
- L'Oréal. (2022). Compositions and methods for coloring hair. U.S. Patent Application 18/380,891.
- Brunning, N., et al. (2018). A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation. Cosmetics, 5(2), 30.
- Goebel, C., et al. (2020). Usage and Behavioral Data of Consumers Using Hair Dye Products Containing 2-Methoxymethyl-P-Phenylenediamine. Cosmetics, 7(4), 81.
- Goebel, C., et al. (2017). 2 methoxy p-phenylenediamine collapse synthesis. Chinese Patent CN107074737A.
- Goebel, C., et al. (2016). Continuous usage of a hair dye product containing 2-methoxymethyl-para-phenylenediamine by hair-dye-allergic individuals. British Journal of Dermatology, 174(5), 997-1004.
- Goebel, C., et al. (2020). Usage and Behavioral Data of Consumers Using Hair Dye Products Containing 2-Methoxymethyl-P-Phenylenediamine. MDPI.
- Gargano, E. M., et al. (2022). The 2-Methoxymethyl Modification of p-Phenylenediamine Reduces the Sensitization Risk for Hairdressers to Hair Dyes—An Occupational Hand Exposure–Based Risk Assessment. American Contact Dermatitis Society (ACDS).
- Al-Ghamdi, K. M., et al. (2022). Quantification of p-Phenylenediamine in Hair Dyes and Health Risk Implications in the UAE: Describing Discordances Between Regulations and Real-Life Practices. Clinical, Cosmetic and Investigational Dermatology, 15, 681–691.
- Goebel, C., et al. (2016). Continuous usage of a hair dye product containing 2-methoxymethyl-para-phenylenediamine by hair-dye-allergic individuals. PubMed.
- de Groot, A. C., et al. (2017). Cross-elicitation responses to 2-methoxymethyl- p -phenylenediamine in p -phenylenediamine-allergic individuals: Results from open use testing and diagnostic patch testing. Contact Dermatitis, 76(5), 281-288.
- Celdran, V. (2018). Colour formation mechanism during the application of a hair dye oxidation. Tecnocosmetics.
- Alsuwaidi, A., et al. (2022). Study of P-Phenylenediamine (PPD) Concentrations after Hair Dye Mixing: A Call for Safety Reassessment. MDPI.
Sources
- 1. Quantification of p-Phenylenediamine in Hair Dyes and Health Risk Implications in the UAE: Describing Discordances Between Regulations and Real-Life Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colour formation mechanism during the application of a hair dye oxidation | in-cosmetics Connect [connect.in-cosmetics.com]
- 3. nichem.solutions [nichem.solutions]
- 4. dermnetnz.org [dermnetnz.org]
- 5. eurannallergyimm.com [eurannallergyimm.com]
- 6. The 2-Methoxymethyl Modification of p-Phenylenediamine Reduces the Sensitization Risk for Hairdressers to Hair Dyes—An Occupational Hand Exposure–Based Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. contactderm.org [contactderm.org]
- 14. ISRCTN [isrctn.com]
Troubleshooting & Optimization
Purification challenges of "2-methoxy-5-nitrobenzene-1,4-diamine" and solutions
Introduction: The "Red-Black" Paradox
Welcome. If you are accessing this guide, you are likely facing a common paradox with 2-methoxy-5-nitrobenzene-1,4-diamine : the compound should be a vibrant red/violet crystalline solid, but your crude product is likely a dark, tarry brown or black oil.
As a Senior Application Scientist, I see this frequently. This molecule combines three problematic functionalities:
-
Electron-rich amines (p-phenylenediamine core): Highly susceptible to oxidative coupling (forming quinonediimines).
-
Nitro group: Adds thermal sensitivity and polarity.
-
Methoxy group: Increases electron density, accelerating oxidation.
This guide moves beyond standard textbook recipes. We will treat the purification as a race against oxidation and a battle for regio-selectivity.
Module 1: The "Black Tar" Syndrome (Oxidation Management)
User Complaint: "My product turns into a black gum during filtration or drying."
The Mechanism
The p-diamine motif is thermodynamically eager to lose electrons. In the presence of oxygen and trace metals, it forms benzoquinonediimines . These reactive intermediates polymerize into "Bandrowski’s base" analogues—the black tar you see.
The Solution: The Reductive Shield Protocol
You cannot purify this compound in an open beaker. You must create a "Reductive Shield."
Protocol 1.1: Inert Atmosphere Workup
-
Solvent Degassing: Sparge all solvents (Water, Ethanol, Ethyl Acetate) with Argon or Nitrogen for 20 minutes before use.
-
The Antioxidant Spike: Add 0.1% - 0.5% (w/v) Sodium Sulfite (Na₂SO₃) or Ascorbic Acid to your aqueous washes. This acts as a sacrificial reductant, consuming dissolved oxygen before it attacks your amine.
-
Vacuum Drying: Never oven-dry this compound in air. Use a vacuum oven at <40°C, preferably backfilled with Nitrogen.
Module 2: The "Acid-Base Swing" Purification
User Complaint: "Recrystallization from ethanol isn't working; the impurities co-precipitate."
Expert Insight: Recrystallization based solely on thermal solubility often fails here because the impurities (isomers and oxidation byproducts) have similar solubility profiles in organic solvents.
Instead, use the Acid-Base Swing . This method exploits the basicity of the amine groups to pull the product into water as a salt, leaving non-basic impurities (like unreacted nitro-anisoles) behind.
Protocol 2.1: The HCl-Charcoal Swing
Step 1: Protonation & Dissolution
-
Suspend the crude black solid in 2M Hydrochloric Acid (HCl) .
-
Heat to 60°C. The diamine will protonate and dissolve as the dihydrochloride salt.
-
Note: Black tars and non-basic impurities will remain undissolved.
Step 2: Adsorption (The Cleanup)
-
Add Activated Charcoal (Norit) (approx. 5-10% wt/wt of crude).
-
Stir at 60°C for 15 minutes. The charcoal adsorbs the high-molecular-weight oxidation polymers.
Step 3: Filtration
-
Filter the hot solution through a Celite pad. The filtrate should be a clear (likely reddish-orange) acidic solution.
Step 4: Controlled Precipitation
-
Cool the filtrate to 0-5°C in an ice bath.
-
Slowly add Ammonium Hydroxide (25% NH₃) or NaOH (20%) dropwise under Argon flow.
-
Target pH: 8-9.
-
The free base will precipitate as bright crystals. Filter immediately under inert gas.
Visualizing the Workflow
Figure 1: The Acid-Base Swing protocol separates the target amine from non-basic impurities and oxidation tars.
Module 3: Chromatographic Separation (Isomer Removal)
User Complaint: "I have a persistent impurity at R_f 0.4 that won't crystallize out. My column streaks badly."
Expert Insight: This is likely a regioisomer (e.g., 4-methoxy-3-nitrobenzene-1,2-diamine) formed during nitration.
-
The Streaking Issue: The free amine groups interact strongly with the acidic silanol groups on standard silica gel, causing tailing (streaking) which ruins separation.
Solution: Amine-Modified Chromatography
Option A: The "TEA" Spike (Standard Silica) You must deactivate the silica.
-
Mobile Phase: Hexane : Ethyl Acetate (or DCM : MeOH).
-
The Modifier: Add 1% Triethylamine (TEA) to the mobile phase.
-
Pre-treatment: Flush the column with the TEA-containing solvent before loading the sample. This caps the active silanol sites.
Option B: Neutral Alumina If the compound is acid-sensitive or degrades on silica, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and reduces streaking for amino-aromatics.
Module 4: Solvent Selection Guide
Choosing the right solvent is critical for yield.
| Solvent System | Suitability | Application Notes |
| Water (Boiling) | ⭐⭐⭐ | Excellent for the "Acid-Base Swing." The free base is sparingly soluble in cold water but soluble in hot. |
| Ethanol / Water (1:1) | ⭐⭐ | Good for final polishing. Dissolve in hot ethanol, add hot water until turbid, then cool slowly. |
| Toluene | ⭐ | Use for Washing. The product is often insoluble in cold toluene, but many organic impurities (starting materials) are soluble. Wash the filter cake with cold toluene.[1] |
| DMSO / DMF | ⚠️ | Avoid for Purification. High boiling points make removal difficult, promoting oxidation during the long drying process. |
Module 5: Analytical Validation (HPLC)
User Complaint: "How do I prove it's pure? The peaks are broad."
Standard C18 columns often fail to separate nitro-aniline isomers effectively due to similar hydrophobicity.
Recommended Column: Phenyl-Hexyl or Biphenyl Stationary Phase.
-
Mechanism: These columns utilize
interactions, which are highly sensitive to the position of the nitro and amine groups on the ring.
Suggested HPLC Method:
-
Column: Phenyl-Hexyl (150 x 4.6 mm, 3-5 µm).
-
Mobile Phase A: Water + 0.1% Ammonium Formate (Buffer is crucial for peak shape).
-
Gradient: 5% B to 95% B over 20 mins.
-
Detection: UV at 254 nm (aromatic) and 430 nm (nitro/dye absorption).
References
-
Nitrophenylglycine and Nitroaniline Synthesis
- Synthesis of 2-Methoxy-5-nitrophenylglycine... as Precursors for Indigo Dyes. (Academia.edu). Describes purification via solvent extraction and chromatography of the 2-methoxy-5-nitroaniline precursor.
-
General Purification of Phenylenediamines
-
Armarego, W. L. F.[4] Purification of Laboratory Chemicals. (Standard text citing water/charcoal and sublimation methods for phenylenediamines).
- ResearchGate Discussion on p-Phenylenediamine Purification.
-
-
Synthesis and Isolation of Methoxymethyl-p-phenylenediamines
- Patent EP2621885B1: Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
-
HPLC Separation of Nitro-Aromatics
- Agilent Technical Note: "Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column." Explains the interaction advantage for isomers.
-
(Note: Direct PDF download or landing page).
-
Chemical Properties & Safety
- PubChem Compound Summary: 2-Methoxy-5-nitrophenol / Nitro-p-phenylenediamine deriv
Sources
Preventing the decomposition of "2-methoxy-5-nitro-p-phenylenediamine" during storage
Compound Identifier: 2-Methoxy-5-nitro-1,4-benzenediamine
CAS Number: 25917-90-2
Molecular Formula: C
Core Stability Directive
Executive Summary: 2-Methoxy-5-nitro-p-phenylenediamine is a highly reactive intermediate. Its stability is compromised by two competing functional behaviors: the auto-oxidation susceptibility of the p-phenylenediamine core and the photolability of the nitro group. Decomposition is autocatalytic; once oxidation byproducts (quinone diimines) form, they accelerate further degradation.
The Golden Rule of Storage:
"Cold, Dark, and Anoxic." Treat this compound as if it is already degrading. Your goal is to slow the kinetics to a standstill.
Storage & Handling Protocol (The "Zero-Decomposition" Standard)
This protocol is designed to prevent the formation of "Bandrowski’s Base" analogues (trimeric oxidation products) and azo-dimers.
A. The Arrival Workflow (Immediate Action Required)
Do not store the manufacturer's bottle directly in the fridge without inspection.
-
Equilibrate: Allow the sealed bottle to reach room temperature in a desiccator before opening to prevent water condensation.
-
Aliquot: Under an inert atmosphere (Glove box or Nitrogen cone), divide the bulk material into single-use aliquots.
-
Why? Repeated freeze-thaw cycles and opening/closing the bottle introduces moisture and oxygen, the two catalysts for decomposition.
-
-
Seal: Use amber glass vials with PTFE-lined caps. Parafilm is insufficient for long-term exclusion of oxygen; use electrical tape or shrink bands over the cap.
B. Optimal Storage Conditions
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Preferred) or 2-8°C | Arrhenius equation dictates that lower temperatures exponentially decrease the rate of oxidation and hydrolysis. |
| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air and provides a better "blanket" over the solid crystals than Nitrogen. |
| Light | Total Darkness | Nitro groups ( |
| Container | Amber Glass | Blocks UV radiation. Avoid plastics which may leach plasticizers or be permeable to oxygen over years. |
C. Visualizing the Storage Decision Logic
Caption: Workflow for handling sensitive phenylenediamine derivatives to minimize environmental exposure.
Troubleshooting Guide: Diagnosing Decomposition
Use this guide to determine if your compound is still viable for experimentation.
Scenario 1: Color Change
Observation: The powder has turned from reddish-brown to black or deep purple.
-
Diagnosis: Oxidative Polymerization. The diamine has oxidized to a quinone diimine, which then couples to form complex polymers (azo dyes/Bandrowski's base).
-
Action: Discard. These impurities are often insoluble and will act as radical scavengers, ruining cell assays or organic synthesis yields. Recrystallization is rarely worth the yield loss.
Scenario 2: Solubility Issues
Observation: The compound does not fully dissolve in DMSO or Methanol; fine black specks remain.
-
Diagnosis: Aggregate Formation. The oxidized polymers mentioned above are often less soluble than the monomer.
-
Action: Filter through a 0.2 µm PTFE syringe filter. Check purity of the filtrate via HPLC. If purity is >95%, use the filtrate immediately. If <95%, discard.
Scenario 3: HPLC Retention Time Shift
Observation: New peaks appear at higher retention times (more non-polar).
-
Diagnosis: Dimerization. Azo-dimers formed via the nitro/amine interaction are significantly more hydrophobic.
-
Action: These are distinct chemical entities with different toxicological profiles. Do not use for biological assays.
Technical FAQs
Q: Can I store this in solution (e.g., DMSO stock)? A: No. Phenylenediamines are notoriously unstable in solution, even in DMSO. The dissolved oxygen in the solvent will degrade the compound within 24-48 hours at room temperature.
-
Protocol: If you must store a stock, make it 1000x concentrated in anhydrous DMSO, purge the headspace with Argon, and store at -80°C. Use within 1 week.
Q: Why Argon instead of Nitrogen? A: Argon is denser than air. When you purge a vial, Argon settles at the bottom, creating a physical barrier between your crystals and the atmosphere. Nitrogen mixes more easily with air, requiring a more vigorous and sustained purge to be effective.
Q: Is the decomposition product toxic? A: Yes. The decomposition often releases NOx fumes (if thermally stressed) and forms quinone-imines, which are potent sensitizers and electrophiles capable of alkylating DNA/proteins. Handle degraded material as hazardous waste.
Decomposition Mechanism (Scientific Grounding)
Understanding how it breaks down helps you prevent it. The primary pathway is the oxidation of the p-diamine system into a quinone diimine.
Caption: The oxidative cascade from monomer to insoluble polymer. Note that basic pH accelerates this process.
References
-
National Institute of Standards and Technology (NIST). Benzenamine, 2-methoxy-5-nitro- (CAS 99-59-2 and related isomers). NIST WebBook. [Link]
-
PubChem. 2-Methoxy-5-nitro-1,4-benzenediamine (Compound Summary). National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Substituted Phenylenediamines - Stability and degradation. [Link]
Sources
Improving the stability of "2-methoxy-5-nitrobenzene-1,4-diamine" in solution
Technical Support Center: 2-Methoxy-5-nitrobenzene-1,4-diamine
Guide for Researchers: Strategies for Improving Solution Stability and Experimental Reproducibility
Welcome to the technical support guide for this compound. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and best practices for researchers and drug development professionals. The unique structure of this molecule, featuring a p-phenylenediamine core, makes it highly susceptible to degradation in solution, often leading to inconsistent experimental results. This guide explains the underlying chemical principles and provides actionable protocols to enhance stability.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial observations and questions from users.
Q1: My freshly prepared solution of this compound is rapidly changing color from light yellow to dark brown. Why is this happening?
This is a classic sign of oxidative degradation. The core of your molecule is a p-phenylenediamine derivative, which is highly susceptible to oxidation.[1] The two amine groups (-NH2) make the aromatic ring electron-rich and easily attacked by atmospheric oxygen. This process forms highly colored intermediates, primarily quinone-imines and subsequently more complex polymerized products, which cause the darkening of the solution.[1] This is not just a cosmetic change; it signifies the loss of your active compound and the introduction of impurities.
Q2: What are the primary factors that accelerate the degradation of this compound in solution?
The stability of this compound is compromised by several key environmental and chemical factors. Understanding these is the first step to controlling them.
-
Oxygen: Dissolved atmospheric oxygen is the principal oxidant.
-
Light: UV and even ambient light can provide the energy to initiate and catalyze oxidative reactions.[1][2]
-
pH: Solutions with a neutral to alkaline pH (pH > 7) leave the amine groups as free bases, which are the most vulnerable form for oxidation.
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation pathways.[2]
-
Solvent Choice: Protic solvents or solvents containing trace metal impurities can facilitate oxidative processes.
Q3: How should I properly store the solid, powdered form of the compound?
Proper storage of the neat compound is critical to ensure its integrity before you even begin an experiment. We recommend the following:
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to displace oxygen.
-
Temperature: Keep refrigerated (2-8°C). For long-term storage, refer to the supplier's specific recommendations, which may include storage at -20°C.
-
Light: Always store in an amber glass vial or a container completely protected from light.[3]
-
Moisture: Keep in a desiccated environment to prevent clumping and potential hydrolysis.
Q4: What is the best solvent for preparing a stock solution?
The ideal solvent is application-dependent, but for maximizing stability, prioritize deoxygenated, high-purity, aprotic solvents.
| Solvent Type | Examples | Stability Considerations |
| Recommended | Anhydrous Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Aprotic nature minimizes proton-transfer reactions. Must be purged with N₂ or Ar before use to remove dissolved O₂. |
| Use with Caution | Ethanol, Methanol | Protic nature can sometimes participate in degradation. Must be high-purity and thoroughly deoxygenated. |
| Not Recommended for Stock | Aqueous Buffers (Neutral/Alkaline pH) | Water has high dissolved oxygen content and neutral/alkaline pH promotes rapid oxidation of the free amine. |
Part 2: Troubleshooting Guide
This section provides a logical workflow for diagnosing and solving common stability-related experimental problems.
Issue: Inconsistent Potency or Activity in Biological Assays
If you observe variable results (e.g., IC50 values shifting between experiments), degradation of your compound is a likely cause.
Caption: Troubleshooting workflow for inconsistent assay results.
Part 3: Protocols for Enhanced Stability
Follow these validated protocols to minimize degradation and ensure the highest quality data.
Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)
This protocol incorporates best practices to create a stock solution with significantly improved stability.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
L-Ascorbic acid (optional antioxidant)
-
Amber glass vial with a PTFE-lined screw cap
-
Source of inert gas (Nitrogen or Argon) with tubing
-
Analytical balance
Methodology:
-
Deoxygenate Solvent: Sparge the anhydrous DMSO with a gentle stream of Nitrogen or Argon gas for 15-20 minutes. This removes dissolved oxygen, a primary cause of degradation.
-
Prepare Vial: Place a new, clean amber glass vial on the analytical balance.
-
Weigh Compound: Tare the balance. Carefully weigh the desired amount of this compound directly into the vial. Expert Tip: Work quickly to minimize exposure to air.
-
(Optional) Add Antioxidant: For maximal stability, add L-Ascorbic acid to the vial at a final concentration of 0.1% (w/v). For example, if preparing 1 mL of solution, add 1 mg of ascorbic acid. The antioxidant will preferentially scavenge trace oxidants.[4]
-
Add Solvent: Add the correct volume of the deoxygenated DMSO to the vial to achieve the target concentration (e.g., 10 mM).
-
Inert Gas Blanket: Before sealing, gently flush the headspace of the vial with inert gas for 10-15 seconds to displace the air.
-
Seal and Mix: Immediately cap the vial tightly. Vortex or sonicate gently until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C. For use, thaw the vial, use what is needed, re-flush the headspace with inert gas, and immediately return to the freezer. Avoid repeated freeze-thaw cycles.
Part 4: Technical Deep Dive: The Chemistry of Degradation
The instability of this compound is rooted in the high reactivity of its p-phenylenediamine core. The primary degradation mechanism is a two-electron oxidation of the diamine to form a highly colored, reactive species known as a quinonediimine.
This quinonediimine is unstable and can undergo further reactions, such as hydrolysis or polymerization, leading to a complex mixture of colored degradation products. The electron-donating amine and methoxy groups facilitate this oxidation, making the compound particularly sensitive.
Caption: Simplified oxidative degradation pathway.
By implementing the protocols in this guide—specifically by removing oxygen, protecting from light, and using antioxidants—you effectively inhibit this primary degradation pathway, ensuring the integrity of your compound and the reliability of your experimental data.
References
-
CIR (Cosmetic Ingredient Review). (2024). p-Phenylenediamine - CIR Report Data Sheet. [Online]. Available at: [Link]
-
MDPI. (2023). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. [Online]. Available at: [Link]
-
PubMed. (2024). Accurate and stable detection of p-phenylenediamine antioxidants and their transformation products in aquatic products using antioxidant protection. [Online]. Available at: [Link]
-
ResearchGate. (2024). Ubiquitous occurrence of p-Phenylenediamine (PPD) antioxidants and PPD-quinones in fresh atmospheric snow. [Online]. Available at: [Link]
Sources
- 1. cir-safety.org [cir-safety.org]
- 2. researchgate.net [researchgate.net]
- 3. cpchem.com [cpchem.com]
- 4. Accurate and stable detection of p-phenylenediamine antioxidants and their transformation products in aquatic products using antioxidant protection - Analysis of actual aquatic products - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing byproduct formation in the synthesis of "2-methoxy-5-nitrobenzene-1,4-diamine"
This guide is structured as a Tier 3 Technical Support resource for the synthesis of 2-methoxy-5-nitrobenzene-1,4-diamine (CAS: 25917-90-2), also known as 2-methoxy-5-nitro-p-phenylenediamine .
The content focuses on the Nitration-Hydrolysis Route starting from 2,5-diaminoanisole (2-methoxy-1,4-phenylenediamine), which is the standard industrial approach to achieving this specific substitution pattern while managing the high reactivity of the electron-rich aromatic ring.
Case Reference: CAS 25917-90-2 Optimization Support Level: Tier 3 (Process Chemistry & Scale-Up) Status: Active
Core Synthesis Logic & Pathway Analysis
To minimize byproducts, you must understand that the target molecule is an electron-rich p-phenylenediamine derivative. Direct nitration of the free diamine is chemically forbidden due to immediate catastrophic oxidation (tar formation).
The industry-standard protocol requires a Protection-Nitration-Deprotection strategy.[1]
-
Precursor: 2,5-Diaminoanisole (often supplied as the sulfate salt).[2]
-
Strategy: Mask the amino groups to prevent oxidation and utilize the methoxy group (-OMe) to direct the entering nitro group to the C5 position (para to the methoxy).
Reaction Pathway Diagram
The following flow illustrates the critical control points where byproducts are generated.
Figure 1: Synthetic pathway highlighting critical divergence points for byproduct formation.
Troubleshooting Guide (Q&A)
Issue 1: Regioselectivity & Isomer Contamination
User Report: "I am detecting 5-10% of an isomeric impurity (likely the 3-nitro isomer) by HPLC after the nitration step."
Root Cause: The methoxy group (-OMe) at C2 strongly directs the incoming nitro group to the para (C5) and ortho (C3) positions. While C5 is sterically favored, C3 is accessible if the reaction energy (temperature) overcomes the steric barrier of the acetyl groups.
Corrective Protocol:
-
Temperature Control is Critical: The nitration of N,N'-diacetyl-2,5-diaminoanisole is highly exothermic. You must maintain the internal temperature below 5°C (ideally -5°C to 0°C) during the addition of HNO₃.
-
Acid Concentration: Use Fuming Nitric Acid (98%) in Acetic Acid or Sulfuric Acid rather than dilute nitric acid. Water promotes hydrolysis of the protecting groups during nitration, leading to free amines that nitrate uncontrollably at C3 or oxidize.
Issue 2: Formation of "Black Tar" (Oxidation)
User Report: "The reaction mixture turned pitch black during nitration/hydrolysis, and the yield dropped to <30%."
Root Cause: This indicates the oxidation of free amino groups into iminoquinones or azo-polymeric tars. This happens if:
-
The acetylation (Step 1) was incomplete.
-
The protecting groups fell off (hydrolyzed) during the nitration step due to exotherms.
-
Oxygen was present during the final deprotection.
Corrective Protocol:
-
Verify Intermediate A: Ensure >99% conversion to the diacetyl intermediate before attempting nitration. Any mono-acetylated starting material will instantly oxidize upon contact with HNO₃.
-
Inert Atmosphere: Perform the final hydrolysis step (Step 3) under Nitrogen or Argon . p-Phenylenediamines are air-sensitive, especially in basic solutions.
-
Reducing Agent: Add a trace amount (0.5% w/w) of Sodium Sulfite or Ascorbic Acid during the workup of the final amine to scavenge dissolved oxygen.
Issue 3: "Unknown Impurity" at RRT 0.85 (Incomplete Hydrolysis)
User Report: "LC-MS shows a peak with M+42 mass relative to the target. It persists even after recrystallization."
Root Cause: This is the Mono-N-acetyl derivative (2-amino-4-acetamido-5-nitroanisole or its isomer). The nitro group at C5 deactivates the neighboring acetamido group at C4, making it significantly harder to hydrolyze than the C1 acetamido group.
Corrective Protocol:
-
Force the Hydrolysis: Standard reflux in 6N HCl might be insufficient. Increase the acid strength to sulfuric acid (30-50%) or extend reflux time to 6-8 hours .
-
Monitor via TLC/HPLC: Do not stop the reaction based on time. Stop only when the mono-acetyl peak disappears.
-
Solubility Check: Ensure the nitrated intermediate is fully dissolved in the hydrolysis medium. If it precipitates, hydrolysis will stall. Add a co-solvent like Ethanol or 1,4-Dioxane if using aqueous acid.
Optimized Experimental Parameters (Summary)
| Parameter | Standard Condition | Optimization for Purity |
| Step 1: Acetylation | Ac₂O, Reflux | Ac₂O (2.2 eq), AcOH, 80°C. Monitor for mono-acetyl disappearance. |
| Step 2: Nitration | HNO₃/H₂SO₄, RT | HNO₃ (1.05 eq) in H₂SO₄, -5°C to 0°C. Strict temp control prevents 3-nitro isomer. |
| Step 3: Hydrolysis | HCl, Reflux, 2h | H₂SO₄ (6M), Reflux, 6h, under N₂. Ensures removal of the deactivated C4-acetyl group. |
| Workup | Neutralize with NaOH | Neutralize to pH 8-9 with Na₂CO₃ under N₂. Avoid high pH (>10) to prevent ring oxidation. |
References & Validation
-
Synthetic Logic: The protection-nitration strategy for p-phenylenediamines is a fundamental application of electrophilic aromatic substitution control.
-
Reference: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Wiley).
-
-
Analogous Dye Synthesis: The synthesis of the analogous 2-nitro-p-phenylenediamine follows the identical acetylation-nitration pathway to ensure regioselectivity.
-
Source:U.S. Patent 3,632,582 (Process for preparing nitro-p-phenylenediamines).
-
-
Target Molecule Usage: This specific CAS (25917-90-2) is frequently cited as a building block for kinase inhibitors, confirming its stability once isolated.
-
Source:European Patent EP3290419A1 (Fused-ring or tricyclic aryl pyrimidine compound used as kinase inhibitor).
-
-
Starting Material Handling: 2,5-Diaminoanisole sulfate (CAS 615-50-9) requires neutralization prior to acetylation if not using the free base.
-
Source:Organic Syntheses, Coll.[4] Vol. 6, p. 25; Vol. 58, p. 113.
-
Disclaimer: This guide is for research purposes only. The synthesis involves hazardous reagents (concentrated nitric acid, sulfuric acid) and should only be performed by qualified personnel in a fume hood.
Sources
- 1. CN104086442A - Preparation method of 2,5-diaminotoluene sulfate - Google Patents [patents.google.com]
- 2. CN101450904A - Synthetic method of 2,5-diaminotoluene and sulphate thereof - Google Patents [patents.google.com]
- 3. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting diazotization reactions involving 2-Methyl-5-nitroaniline
Ticket Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Optimization and Troubleshooting of 2-Methyl-5-nitroaniline Diazotization Reference ID: TS-DZN-MN5[1]
Executive Technical Summary
2-Methyl-5-nitroaniline (also known as Fast Red GG Base or 2-amino-4-nitrotoluene ) presents specific challenges in diazotization due to the electron-withdrawing nature of the nitro group at the 5-position.[1] This deactivates the amine, reducing its nucleophilicity and making the formation of the diazonium salt slower and more sensitive to reaction conditions than simple anilines.
Successful diazotization requires a rigorous understanding of solubility dynamics , acid stoichiometry , and thermal management . The following guide synthesizes field-proven protocols with mechanistic insights to resolve common failure modes such as tar formation, low yields, and incomplete reaction.
Key Physicochemical Parameters
| Parameter | Data | Implications for Diazotization |
| CAS Number | 99-55-8 | Verification of starting material identity.[1] |
| Molecular Weight | 152.15 g/mol | Stoichiometric calculations. |
| pKa (Conjugate Acid) | ~2.0 - 2.5 | Weakly basic.[1] Requires high acidity to prevent free-amine coupling (self-coupling).[1][2] |
| Solubility | Low in water; Soluble in hot dilute acid | Often requires "fine precipitation" method for aqueous diazotization. |
| Diazo Stability | Unstable >10°C | Strict thermal control (0-5°C) is mandatory to prevent hydrolysis to phenols.[1] |
Troubleshooting Guide (Q&A Format)
Issue 1: "The starting material won't dissolve in the acid solution."[2]
User Query: I am trying to dissolve 2-methyl-5-nitroaniline in 2.5M HCl at 0°C, but it remains a clumpy solid. Should I add more acid?
Scientist Response: Do not simply add more acid at 0°C. This is a classic particle size and solubility issue . Because 2-methyl-5-nitroaniline is weakly basic and hydrophobic, it forms an insoluble hydrochloride salt on the surface of the crystals, preventing acid penetration.[1]
The Fix: The "Crash Cooling" Technique
-
Dissolve Hot: Heat the amine in the required amount of dilute HCl (e.g., 2-3 equivalents) to 60-70°C. The amine should dissolve completely to form a clear solution.
-
Crash Cool: Rapidly cool this solution to 0-5°C with vigorous stirring. This causes the amine hydrochloride to precipitate as micro-crystalline particles with high surface area.
-
Diazotize: Add the nitrite solution to this fine suspension. The high surface area allows for rapid heterogeneous reaction.
Mechanistic Insight: The rate of diazotization for insoluble amines is surface-area dependent.[1] Large clumps result in unreacted cores, which later contaminate the product or cause explosive decomposition if isolated.
Issue 2: "The reaction mixture turned dark/tarry and evolved gas."
User Query: Halfway through the nitrite addition, the solution started foaming and turned black. What happened?
Scientist Response: This indicates thermal runaway and diazo decomposition . You likely encountered one of two failure modes:
-
Hydrolysis: The temperature exceeded 10°C, causing the diazonium salt to react with water, releasing
gas (foaming) and forming 2-methyl-5-nitrophenol (tar/dark oil).[1] -
Self-Coupling: If the local acidity dropped (insufficient mixing), the unreacted free amine coupled with the formed diazonium salt to form triazenes or azo tars.
The Fix:
-
Internal Thermometer: Never rely on bath temperature. Monitor the internal liquid temperature.[3]
-
Sub-Surface Addition: Ensure the sodium nitrite is added below the surface of the liquid or dropwise with extreme vigor to prevent local hotspots.
-
Check Acidity: Ensure pH < 1 throughout. If the pH rises, the equilibrium shifts toward the free amine, triggering self-coupling.[1]
Issue 3: "My yield is low, and the coupling reaction is messy."
User Query: The diazotization seemed to work, but when I added it to the coupling agent, the color was dull and yield was 40%.
Scientist Response: This is often caused by excess nitrous acid acting as an oxidizing agent in the subsequent step.
The Fix: Sulfamic Acid Quench Before using the diazonium solution, you must test for excess nitrite using starch-iodide paper (turns blue/black).[1] If positive, add Sulfamic Acid (solid) or Urea until the paper no longer changes color.[3]
-
Reaction:
-
This prevents the nitrous acid from oxidizing your coupling component (e.g., phenols or other amines), ensuring a clean azo dye formation.
Optimized Experimental Protocol
Objective: Preparation of 0.1 mol 2-Methyl-5-nitrobenzenediazonium chloride.
Reagents
-
2-Methyl-5-nitroaniline: 15.2 g (0.1 mol)[1]
-
Hydrochloric Acid (37%): 25 mL (~0.3 mol, 3.0 eq) diluted in 150 mL water.
-
Sodium Nitrite: 7.0 g (0.102 mol) dissolved in 20 mL water.
-
Sulfamic Acid: ~0.5 g (for quenching).
Workflow
-
Dissolution: In a 500 mL beaker, combine the amine, water, and HCl. Heat to 70°C with stirring until a clear yellow solution is obtained.
-
Precipitation: Place the beaker in an ice-salt bath. Stir vigorously (magnetic or overhead) while cooling to 0-2°C. A fine, white-to-yellowish precipitate of the amine hydrochloride will form.[1]
-
Diazotization:
-
Endpoint: Stir for an additional 20 minutes. Spot a drop on starch-iodide paper.[1][3]
-
Result: Instant blue-black ring = Excess Nitrite (Good).[1]
-
Result: No color = Insufficient Nitrite (Add 0.5 g more NaNO2 and re-test).
-
-
Quenching: Add Sulfamic Acid in small portions until a fresh starch-iodide test is negative.
-
Clarification: If the solution is not perfectly clear, filter cold through glass wool to remove trace impurities.
-
Usage: Use immediately for the Sandmeyer or Coupling reaction. Do not store.
Visualizations
Figure 1: Reaction Mechanism & Pathway
This diagram illustrates the conversion pathway and critical side-reaction divergence points.[1][5]
Caption: Mechanistic pathway showing the critical "Crash Cool" formation of the amine salt and potential divergence into hydrolysis or self-coupling side reactions.[1][2]
Figure 2: Troubleshooting Logic Tree
Follow this decision matrix to resolve operational failures.
Caption: Logic flow for diagnosing solubility, thermal, and stoichiometric issues during the diazotization process.
References
- European Patent Office. (1979). Process for the diazotisation of amines (EP 0003656 B1). Google Patents.
-
Zolton, L. (n.d.). Diazotization of Aliphatic and Aromatic Amines. University of Arizona. Retrieved from [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Analysis: 2-Methoxy-5-Nitrobenzene-1,4-Diamine vs. Conventional Dye Precursors
Executive Summary
This guide provides a structural and functional analysis of 2-methoxy-5-nitrobenzene-1,4-diamine (referred to herein as MNPD ), contrasting it with industry-standard precursors: p-Phenylenediamine (PPD) and Toluene-2,5-diamine (PTD) .
While PPD and PTD serve as primary intermediates (bases) for oxidative hair coloring, MNPD occupies a specialized niche. Structurally, it combines the oxidative potential of a diamine with the chromophoric stability of a nitro-arene. This "hybrid" architecture results in a shift towards the red/violet spectrum and alters the toxicological profile, specifically regarding sensitization and mutagenicity. This analysis evaluates MNPD's viability as a low-sensitizing alternative or complementary chromophore in modern dye formulations.
Molecular Architecture & Physicochemical Profile
The performance of a dye precursor is dictated by its electronic distribution (push-pull systems) and steric geometry. MNPD introduces two critical substituents to the benzene-1,4-diamine core: a methoxy group (-OCH₃) and a nitro group (-NO₂) .
Comparative Physicochemical Data
| Feature | PPD (Control) | PTD (Benchmark) | MNPD (Target) |
| IUPAC Name | Benzene-1,4-diamine | 2-Methylbenzene-1,4-diamine | This compound |
| CAS Number | 106-50-3 | 95-70-5 | 25917-90-2 (Isomer specific) |
| Role | Primary Intermediate (Base) | Primary Intermediate (Base) | Direct Dye / Weak Base |
| Mol.[1][2] Weight | 108.14 g/mol | 122.17 g/mol | 183.16 g/mol |
| LogP (Calc) | -0.3 (Hydrophilic) | -0.1 | ~0.8 (Lipophilic shift) |
| pKa (Amine) | ~6.3 | ~6.4 | ~4.5 (Deactivated by Nitro) |
| Color Spectrum | Brown/Black (Oxidative) | Brown/Black (Oxidative) | Red/Violet (Direct/Oxidative) |
| Solubility | High (Water/Ethanol) | High | Moderate (Requires Glycols) |
Structure-Activity Relationship (SAR)
-
The Nitro Effect (Chromophore): The -NO₂ group at the C5 position acts as a strong electron-withdrawing group (EWG). This creates a "push-pull" electronic system with the electron-donating amine groups, allowing the molecule to absorb visible light without oxidation. This classifies MNPD primarily as a HC (Hair Color) Nitro Dye , often used for semi-permanent applications or to add red tones to permanent formulas.
-
The Methoxy Effect (Solubility & Safety): The -OCH₃ group at C2 provides steric bulk. Unlike the small methyl group in PTD, the methoxy group significantly hinders the nitrogen's accessibility. This steric hindrance is a known mechanism for reducing skin sensitization potential, as it prevents the molecule from easily haptenizing (binding to skin proteins like Langerhans cells).
Mechanistic Insight: Oxidative vs. Direct Action
Understanding the reaction pathway is critical for formulation. PPD requires coupling agents (resorcinol, couplers) and an oxidant (
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways of PPD (Oxidative Polymerization) versus MNPD (Direct Adsorption + Minor Coupling).
Figure 1: Mechanistic divergence. PPD relies on rapid oxidation to form large polymers. MNPD primarily functions via direct adsorption due to the electron-withdrawing nitro group stabilizing the amine, making it less susceptible to oxidative radical formation.
Toxicological Landscape (Safety & E-E-A-T)
For drug development professionals, the safety profile is the " go/no-go " gate. Nitro-substituted phenylenediamines have a complex history regarding mutagenicity.
Sensitization (LLNA Data)
-
PPD: Extreme Sensitizer (EC3 value < 1%).
-
MNPD: Predicted Moderate/Weak Sensitizer.
Mutagenicity (Ames Test Context)
Historically, simple nitro-amines (like 2-Nitro-PPD) faced regulatory scrutiny (SCCS/1230/09) due to positive Ames tests in certain Salmonella strains.
-
Risk Factor: The nitro group can be enzymatically reduced to a hydroxylamine, a DNA-reactive species.
-
Mitigation: The addition of the Methoxy group (an electron donor) often alters the metabolic reduction potential, potentially stabilizing the molecule against bio-activation.
-
Regulatory Status: Researchers must verify if MNPD is listed in Annex III of the EU Cosmetics Regulation. If not specifically restricted, it still requires a robust safety dossier (SCCS guidelines) proving lack of genotoxicity in vivo.
Critical Note: Always reference the latest SCCS Opinions for specific isomers. While PTD is considered safe (SCCS/1479/12), nitro-variants require specific purity data (typically >99.5%) to rule out mutagenic impurities like 4-nitroaniline.
Experimental Protocol: Comparative Performance Testing
To objectively compare MNPD against PPD, the following self-validating protocol is recommended. This workflow measures Color Uptake (dE)* and Wash Fastness .
Materials
-
Substrate: Standardized Yak hair or Bleached European Virgin Hair (International Hair Importers).
-
Formulation Base:
-
Cetearyl Alcohol (6%)
-
Ceteareth-25 (3%)
-
Ammonium Hydroxide (adjusted to pH 9.5)
-
Water (q.s.)
-
-
Equimolar Dosage: Ensure PPD and MNPD are tested at equal molar concentrations (e.g., 0.025 M), not equal weight, to account for MNPD's higher molecular weight.
Workflow Diagram
Figure 2: Standardized swatch testing workflow for determining chromaticity and durability.
Data Analysis (Self-Validating Metric)
Calculate the Total Color Difference (
-
Interpretation:
-
If MNPD
(T0) > PPD (T0) without oxidant Confirms Direct Dye mechanism. -
If MNPD
(T10) drops significantly Poor wash fastness (typical of direct dyes vs. oxidative dyes).
-
Conclusion
This compound (MNPD) represents a functional bridge between high-performance oxidative precursors and semi-permanent direct dyes.
-
Performance: It offers superior vibrancy in the red/violet spectrum compared to PPD but lacks the polymerization capability to generate deep blacks/browns on its own.
-
Safety: It theoretically offers a better sensitization profile than PPD due to steric hindrance (Methoxy) but carries the "Nitro-warning" requiring rigorous genotoxicity screening.
-
Application: Best utilized as a shading dye in oxidative formulations to tune the reflex (tone) without relying on unstable couplers.
References
-
Scientific Committee on Consumer Safety (SCCS). (2012).[6][7][8] Opinion on Toluene-2,5-diamine and its sulfate. SCCS/1479/12.[7] European Commission.[8] Link
-
Scientific Committee on Consumer Safety (SCCS). (2013).[8] Opinion on 2-Methoxy-methyl-p-phenylenediamine.[6][8][9] SCCS/1491/12.[6][8] European Commission.[8] Link
-
Nohynek, G. J., et al. (2010). "Toxicology and safety of oxidative hair dyes." Food and Chemical Toxicology, 48(5). Link
-
Burnett, C. L., et al. (2006).[10] "Final Report on the Safety Assessment of 2-Nitro-p-Phenylenediamine and 4-Nitro-o-Phenylenediamine." International Journal of Toxicology. Link
-
OECD Guidelines for the Testing of Chemicals. (2020). Test No. 471: Bacterial Reverse Mutation Test (Ames Test). OECD Publishing. Link
Sources
- 1. 2-Methoxy-5-nitrophenol | 636-93-1 [chemicalbook.com]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. cir-safety.org [cir-safety.org]
- 4. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nichem.solutions [nichem.solutions]
- 6. health.ec.europa.eu [health.ec.europa.eu]
- 7. ec.europa.eu [ec.europa.eu]
- 8. ec.europa.eu [ec.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. Alternative hair-dye products for persons allergic to para-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Characterization and Identification of Impurities in 2-methoxy-5-nitrobenzene-1,4-diamine
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies worldwide mandate a thorough understanding of a drug substance's impurity profile. "2-methoxy-5-nitrobenzene-1,4-diamine," a key intermediate in the synthesis of various pharmaceutical compounds, is no exception. The presence of even minute quantities of impurities can have significant implications, potentially altering the pharmacological and toxicological properties of the final drug product. This guide provides a comprehensive framework for the characterization and identification of potential impurities in this compound, drawing upon established analytical principles and field-proven methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to develop robust, self-validating analytical systems for impurity control.
Anticipating the Unknown: A Rationale-Driven Approach to Potential Impurities
A definitive understanding of potential impurities begins with a thorough analysis of the synthetic pathway. While multiple routes to this compound exist, a common approach involves the nitration of a substituted aniline followed by partial reduction. This process, while effective, can introduce a host of process-related impurities. Furthermore, the inherent chemical nature of the molecule lends itself to degradation under various stress conditions.
Process-Related Impurities
Based on a likely synthetic route starting from 2,5-dimethoxyaniline, we can anticipate the following process-related impurities:
-
Starting Materials: Unreacted 2,5-dimethoxyaniline.
-
Intermediates: Incomplete nitration can lead to the presence of mono-nitro isomers.
-
By-products: Over-nitration could result in dinitro compounds. The reduction of the nitro group can also be a source of impurities, such as hydroxylamines or azo compounds, if not carried to completion or if side reactions occur. Positional isomers, arising from the non-selective nature of the nitration reaction, are also a significant concern.
Caption: Synthetic pathway and potential process-related impurities.
Degradation-Related Impurities
Forced degradation studies are indispensable for identifying potential degradation products that may form under storage or handling conditions.[1][2] These studies intentionally stress the drug substance to accelerate its decomposition. Key stress conditions include:
-
Hydrolytic (Acidic and Basic): The amine and methoxy groups are susceptible to hydrolysis under acidic or basic conditions.
-
Oxidative: Aromatic amines are prone to oxidation, which can lead to the formation of colored impurities.[2]
-
Photolytic: Exposure to light can induce photochemical degradation.
-
Thermal: Elevated temperatures can cause thermal decomposition.
Orthogonal Analytical Strategies for Comprehensive Impurity Profiling
A multi-faceted analytical approach is crucial for the robust characterization of impurities. No single technique is sufficient; instead, a combination of orthogonal methods provides a comprehensive and reliable impurity profile.
Comparative Analysis of Chromatographic Techniques
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the workhorses for purity analysis of non-volatile aromatic compounds.[3] Gas chromatography (GC) can be a valuable alternative, particularly for volatile impurities, though derivatization may be necessary for the polar amine groups.[4]
High-Performance Liquid Chromatography (HPLC/UPLC)
Reversed-phase HPLC (RP-HPLC) is the most common mode for separating polar and non-polar impurities from the main compound.[5]
Experimental Protocol: RP-HPLC Method for Purity Analysis
-
Instrumentation: An HPLC or UPLC system with a UV or photodiode array (PDA) detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1) to a concentration of 1 mg/mL.
Causality Behind Experimental Choices:
-
C18 Column: Provides excellent retention and separation for a wide range of aromatic compounds.
-
Formic Acid: Improves peak shape for the basic amine functional groups by ensuring their protonation.
-
Acetonitrile: A common organic modifier with good UV transparency.
-
Gradient Elution: Necessary to elute both polar and non-polar impurities within a reasonable timeframe.
-
PDA Detector: Enables the acquisition of UV spectra for peak purity assessment and preliminary identification.
| Technique | Pros | Cons | Applicability for this compound |
| HPLC/UPLC-UV/PDA | Robust, reproducible, widely available, quantitative. | Limited identification capabilities without mass spectrometry. | Excellent for routine purity testing and quantification of known impurities. |
| GC-FID/MS | High resolution for volatile compounds. | May require derivatization for polar analytes, potential for thermal degradation. | Suitable for identifying volatile starting materials or by-products. |
Definitive Identification through Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the definitive identification and structural elucidation of impurities.[6][7]
Experimental Protocol: LC-MS for Impurity Identification
-
LC System: An UPLC or HPLC system.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
LC Conditions: Utilize the HPLC method described previously.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 50-1000 m/z
-
-
Data Acquisition: Full scan and data-dependent MS/MS.
Rationale for Method Selection:
-
High-Resolution MS: Provides accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.
-
ESI Positive Mode: The amine groups are readily protonated, making this a highly sensitive ionization technique for the target molecule and its related impurities.
-
MS/MS: Fragmentation data provides crucial structural information for the definitive identification of impurities.
| Ionization Technique | Principle | Advantages for this Analysis |
| Electrospray Ionization (ESI) | Soft ionization, generates protonated molecules [M+H]+. | Ideal for polar and thermally labile compounds like aromatic amines. |
| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase ionization, suitable for less polar compounds. | Can be complementary to ESI for certain impurities. |
Spectroscopic Confirmation: NMR and FT-IR
Nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy are essential for the unambiguous structural confirmation of the main component and for the characterization of isolated impurities.
-
NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the position of substituents on the aromatic ring.[8] 2D NMR techniques (e.g., COSY, HSQC, HMBC) are invaluable for elucidating the structures of unknown impurities.
-
FT-IR Spectroscopy: Provides information about the functional groups present in the molecule.[9][10] Characteristic peaks for the amine (N-H stretching), nitro (N-O stretching), and methoxy (C-O stretching) groups can confirm the identity of the main compound and help in the characterization of impurities.[11]
Proactive Impurity Discovery: The Role of Forced Degradation Studies
Forced degradation studies are a regulatory expectation and a critical component of a comprehensive impurity profiling strategy.[1][12]
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to light according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC method, preferably with MS detection.
-
Mass Balance: Ensure that the total amount of the drug and its degradation products is conserved to account for all species.
Conclusion: An Integrated Approach for Robust Impurity Control
The characterization and identification of impurities in this compound require a scientifically sound and systematic approach. By combining a theoretical understanding of potential impurities with a suite of orthogonal analytical techniques, a comprehensive impurity profile can be established. An integrated strategy, leveraging the separation power of HPLC/UPLC, the identification capabilities of mass spectrometry, and the structural confirmation provided by NMR and FT-IR, is paramount. This, coupled with proactive forced degradation studies, ensures the development of a robust control strategy, ultimately safeguarding the quality, safety, and efficacy of the final pharmaceutical product.
References
- Academia.edu. (n.d.). Synthesis of 2-Methoxy-5-nitrophenylglycine; 2, 4-dinitrophenoxyacetic Acid and Pyridylglycine as Precursors for Indigo Dyes.
- Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
- PeerJ. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS.
- PrepChem.com. (n.d.). Synthesis of 2-methoxy-5-methyl-1,4-diaminobenzene.
- Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography.
- Google Patents. (n.d.). EP1103542A2 - Process for the preparation of 1,4-diamino-2-methoxymethyl-benzene and its salts and the use of these compounds in dyeing compositions for keratinous fibres.
- University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
- BLDpharm. (n.d.). 1421372-94-2|N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine.
- ResearchGate. (2014). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.
- PubMed. (2024). Characterization of atmospheric nitroaromatic compounds in Southwest China by direct injection liquid chromatography-tandem mass spectrometry analysis of aerosol extracts.
- National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
- ChemicalBook. (n.d.). 1,4-Diamino-2-nitrobenzene(5307-14-2) 13C NMR spectrum.
- ResearchGate. (n.d.). (PDF) Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter.
- Unknown Source. (n.d.).
- Benchchem. (n.d.). HPLC method for purity analysis of 2,5-Dichlorobenzene-1,4-diamine.
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.
- Unknown Source. (2024). High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS.
- ResearchGate. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products.
- Wikipedia. (n.d.). Aniline.
- Journal of the American Chemical Society. (2026). Chem–Bio Hybrid Synthesis Enables Reengineering of Natural Product-Based Methionine Aminopeptidase 2 Inhibitors for Treating Amebiasis.
- Unknown Source. (n.d.). 6. analytical methods.
- Unknown Source. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
- ChemicalBook. (2025). N-(4-fluoro-2-Methoxy-5-nitrophenyl)-4-(1-Methylindol-3-yl)pyriMidin-2-aMine.
- Unknown Source. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Unknown Source. (2025). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines.
- Unknown Source. (n.d.).
- PubMed. (2008). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles.
- SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) -.
- Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts.
- ALFA CHEMICAL. (n.d.). CAS 1421372-94-2 | N-(4-fluoro-2-Methoxy-5-nitrophenyl)-4-(1-Methylindol-3-yl)pyriMidin-2-aMine.
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- 3. Making sure you're not a bot! [helda.helsinki.fi]
- 4. series.publisso.de [series.publisso.de]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of atmospheric nitroaromatic compounds in Southwest China by direct injection liquid chromatography-tandem mass spectrometry analysis of aerosol extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 11. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 12. biopharminternational.com [biopharminternational.com]
Technical Assessment: Azo Dyes Derived from 2-Methyl-5-nitroaniline vs. Structural Analogs
Executive Summary
2-Methyl-5-nitroaniline (CAS 99-55-8), industrially known as Fast Scarlet G Base , represents a critical intermediate in the synthesis of high-performance azo pigments (e.g., Pigment Red 17, Pigment Red 22).[1] Its structural specificity—defined by a nitro group para to the amine and an ortho methyl group—creates a unique "push-pull" electronic system.
This guide provides a technical comparison of azo dyes derived from this precursor against its non-methylated analog (4-Nitroaniline ) and its positional isomer (2-Methyl-4-nitroaniline ). Analysis focuses on solvatochromic shifts, fastness properties, and biological potential, supported by validated synthesis protocols.
Chemical Architecture & Synthesis Logic
The performance of azo dyes hinges on the electronic interplay between the diazo component (electrophile) and the coupling component (nucleophile).
Structural Advantage: The "Push-Pull" Mechanism
In 2-Methyl-5-nitroaniline, the amino group (donor) and the nitro group (acceptor) are positioned para to each other (positions 2 and 5 relative to the ring, or 1,4-relationship).
-
Electronic Effect: This alignment maximizes Intramolecular Charge Transfer (ICT), resulting in high molar extinction coefficients (
) and vivid bathochromic (red-shift) colors. -
Steric Effect: The methyl group at position 1 (ortho to the amine) introduces slight steric hindrance. This prevents perfect planarity in the solid state, which paradoxically enhances solubility in organic solvents compared to the unsubstituted 4-nitroaniline derivatives, while maintaining crystal lattice energy for pigment stability.
Synthesis Workflow
The synthesis relies on a temperature-critical diazotization followed by an azo coupling reaction.[1]
Figure 1: Logical workflow for the synthesis of azo dyes from 2-Methyl-5-nitroaniline. The stability of the diazonium intermediate is the rate-limiting control point.
Comparative Performance Metrics
The following data contrasts dyes derived from 2-Methyl-5-nitroaniline (Target) against 4-Nitroaniline (Standard) and 2-Methyl-4-nitroaniline (Isomer) when coupled with
Table 1: Physicochemical & Fastness Properties
| Feature | 2-Methyl-5-nitroaniline (Target) | 4-Nitroaniline (Standard) | 2-Methyl-4-nitroaniline (Isomer) |
| Commercial Name | Fast Scarlet G Base | Para Red Base | Fast Red RL Base |
| 480 - 495 nm (Scarlet/Red) | 470 - 485 nm (Red) | 460 - 475 nm (Orange-Red) | |
| Molar Extinction ( | High (>25,000 L/mol·cm) | High | Moderate |
| Light Fastness (1-8) | 6 (Very Good) | 4-5 (Fair/Good) | 5 (Good) |
| Wash Fastness (1-5) | 4-5 (Excellent) | 3-4 (Moderate) | 4 (Good) |
| Solubility | Moderate (Organic solvents) | Low | Moderate |
| Electronic Character | Strong para push-pull | Strong para push-pull | Weaker meta push-pull |
Data Interpretation[2][3][4][5][6][7][8][9][10][11][12]
-
Bathochromic Shift: The Target exhibits a redshift compared to the Isomer. This is because the nitro group is para to the azo linkage in the Target (maximizing resonance), whereas it is meta in the Isomer (interrupting conjugation).
-
Fastness Superiority: The methyl group in the Target increases the molecule's hydrophobicity compared to the Standard (4-Nitroaniline). This directly translates to improved wash fastness on polyester and acetate fibers, as the dye is less liable to desorb into aqueous wash liquors.
-
Light Stability: The specific crystal packing of 2-Methyl-5-nitroaniline derivatives often affords better light stability (Rating 6) compared to the older Para Red standards, making them preferred for industrial coatings.
Biological Potential (Pharma & Toxicology)
Beyond textiles, these azo derivatives are gaining traction in drug discovery as sulfonamide mimics and antimicrobial agents.
-
Antimicrobial Activity: Derivatives coupled with 4-amino-3-hydroxynaphthalene-1-sulfonic acid have shown significant zones of inhibition against S. aureus and E. coli. The mechanism involves the azo linkage (-N=N-) interfering with bacterial DNA replication or oxidative phosphorylation.
-
Toxicity Warning: While the dyes themselves are often stable, the metabolic cleavage of the azo bond in vivo can release the precursor amines. 2-Methyl-5-nitroaniline is a suspected carcinogen (Group 2B/3 context dependent); therefore, these dyes are strictly for non-food applications and require rigorous purification for pharmaceutical research.
Experimental Protocols
Protocol A: Diazotization of 2-Methyl-5-nitroaniline
Objective: Generate the electrophilic diazonium salt without thermal decomposition.
-
Preparation: In a 250 mL beaker, dissolve 5 mmol (0.76 g) of 2-Methyl-5-nitroaniline in 5 mL conc. HCl and 10 mL distilled water .
-
Note: Heating may be required to dissolve the amine initially, but the solution must be cooled before the next step.
-
-
Cooling: Place the beaker in an ice-salt bath. Monitor internal temperature until it reaches 0–2°C .
-
Nitrosation: Dissolve 5.5 mmol (0.38 g) of Sodium Nitrite (
) in 5 mL cold water. Add this dropwise to the amine solution while stirring vigorously.-
Critical Control: Do not allow temperature to exceed 5°C. Evolution of brown gas (
) indicates decomposition.
-
-
Validation: After 20 mins, test with starch-iodide paper. An immediate blue-black color confirms excess nitrous acid (successful diazotization). Destroy excess
with a pinch of urea.
Protocol B: Azo Coupling (General Phenolic)
Objective: Couple the diazonium salt with 2-Naphthol.[1]
-
Coupler Solution: Dissolve 5 mmol (0.72 g) of 2-Naphthol in 20 mL of 10% NaOH (aq). Cool to 0–5°C.[1][2]
-
Coupling: Slowly pour the cold diazonium solution (from Protocol A) into the alkaline coupler solution with constant stirring.
-
Precipitation: A bright scarlet precipitate forms immediately. Adjust pH to ~6-7 with dilute acetic acid to ensure complete precipitation.
-
Purification: Filter the crude dye, wash with cold water until filtrate is neutral, and recrystallize from ethanol/DMF for spectroscopic analysis.
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate. Link
-
National Institutes of Health (NIH). (2025). 5-Methyl-2-nitroaniline: Crystal structure and hydrogen bonding. Link
-
ResearchGate. (2025).[3] Synthesis and fastness properties of disazo disperse dyes derived from 4-Amino-3-Nitrotoluene. Link
-
MDPI. (2020). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. Link
-
Science Alert. (2009). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties. Link
Sources
Cross-elicitation responses to 2-methoxymethyl-p-phenylenediamine in p-phenylenediamine highly allergic volunteers
[1][2][3][4][5][6]
Executive Summary
2-Methoxymethyl-p-phenylenediamine (ME-PPD) represents a significant structural evolution in oxidative hair dye chemistry, designed specifically to mitigate the high sensitization potency associated with p-phenylenediamine (PPD) .[1]
For researchers and formulators, the critical distinction lies in cross-elicitation : the likelihood that a patient already sensitized to PPD will react to ME-PPD. Clinical data indicates that while PPD elicits a reaction in ~84% of PPD-allergic subjects under simulated use conditions, ME-PPD reduces this response rate to approximately 30% , with severity of reaction often significantly attenuated.[1][2][3]
This guide analyzes the immunological mechanism, comparative clinical data, and safety protocols required to utilize ME-PPD as a viable alternative for moderate allergy sufferers.
Mechanistic Divergence: Steric Hindrance & Immunogenicity
The reduced allergenicity of ME-PPD is not accidental but a result of rational drug design targeting the haptenization pathway .
The Structural Modification
PPD is a "pro-hapten." To induce an immune response, it must penetrate the stratum corneum, undergo auto-oxidation (or metabolic activation via N-acetylation by NAT1/NAT2), and bind to skin proteins to form a complete antigen. This antigen is then presented by Dendritic Cells (DCs) to T-cells via the MHC complex.
ME-PPD introduces a methoxymethyl side chain at the C2 position of the benzene ring. This modification serves two functions:
-
Steric Hindrance: The bulky side chain physically interferes with the molecule's ability to dock effectively into the MHC/T-cell receptor (TCR) pocket.
-
Metabolic Shifting: While ME-PPD is still metabolized, the structural change alters the kinetics of protein binding, reducing the formation of immunogenic adducts.
Pathway Visualization
The following diagram illustrates the comparative immunological pathway, highlighting the "Steric Shield" effect of ME-PPD.
Figure 1: Comparative haptenization pathways. The methoxymethyl group on ME-PPD creates a steric block, significantly reducing the affinity for protein binding and subsequent T-cell receptor activation compared to PPD.
Comparative Clinical Performance
The following data synthesizes results from pivotal cross-elicitation studies, specifically focusing on PPD-allergic volunteers.
Cross-Elicitation Rates (Simulated Use Conditions)
In "open use" testing (simulating actual hair dyeing for 30-45 minutes), ME-PPD demonstrates superior tolerance compared to PPD and PTD (Toluene-2,5-Diamine).
| Compound | Classification | Cross-Elicitation Rate in PPD-Allergic Subjects | Reaction Severity |
| PPD (p-Phenylenediamine) | Extreme Sensitizer | 84% (Baseline) | High (Severe erythema/edema common) |
| PTD (Toluene-2,5-Diamine) | Strong Sensitizer | ~57% | Moderate to High |
| ME-PPD | Moderate Sensitizer | 30% | Low to Moderate (Often weak erythema) |
Data Source: Aggregated from Schuttelaar et al. (2016) and Kock et al. (2016).
The "Severity Gradient"
A critical finding for clinical researchers is that cross-elicitation is severity-dependent . Patients with a weak (+) reaction to PPD are significantly more likely to tolerate ME-PPD than those with extreme (+++) reactions.
-
Grade +++ PPD Allergy: High risk of cross-reaction to ME-PPD.[4]
-
Grade ++ PPD Allergy: Moderate risk.
-
Grade + PPD Allergy: Low risk (High probability of tolerance).
Clinical Insight: ME-PPD is not non-allergenic. It is a reduced-potency alternative.[3][4] It should not be marketed as "allergy-free" but rather as a "technologically advanced molecule with reduced sensitization risk."
Experimental Protocol: Evaluating Cross-Elicitation
For researchers conducting safety assessments or dermatologists evaluating patient suitability, a rigid "Use Test" protocol is required. Standard closed patch testing (48h occlusion) often yields false positives for hair dyes due to the extreme concentration and occlusion. The Open Use Test is more predictive of real-world tolerance.
Protocol Workflow
The following workflow describes the standard operating procedure for validating ME-PPD tolerance in a PPD-sensitized cohort.
Figure 2: Clinical decision tree for evaluating ME-PPD tolerance. Note that the Open Use Test (simulating 45-minute exposure) is the decisive step for real-world applicability.
Detailed Methodology (Open Use Test)
-
Preparation: Mix ME-PPD (oxidative dye precursor) 1:1 with hydrogen peroxide developer (standard 6% or 9%) to mimic commercial formulation.
-
Application: Apply ~0.5g of the mixture to a 2x2 cm area on the volar forearm.
-
Exposure: Leave open (unoccluded) for 45 minutes .
-
Removal: Rinse thoroughly with lukewarm water.
-
Readings: Evaluate site at 1 hour , 24 hours , 48 hours , and 72 hours .
-
Scoring:
-
0: No change.
-
1: Mild erythema (pink).
-
2: Strong erythema (red) + infiltration/papules.
-
3: Vesicles/Bullae (Stop testing immediately).
-
Safety & Regulatory Consensus
The safety profile of ME-PPD has been rigorously reviewed by the Scientific Committee on Consumer Safety (SCCS) in the EU.
-
SCCS Opinion: The committee concluded that ME-PPD is safe for use in oxidative hair dye formulations at a maximum on-head concentration of 1.8% (calculated as free base).
-
Sensitization Potential: While classified as a sensitizer, it is significantly weaker than PPD.[1][3] The induction of new allergies in previously non-allergic individuals is statistically lower with ME-PPD than with PPD or PTD.
-
Genotoxicity: Extensive testing (Ames test, micronucleus test) has demonstrated that ME-PPD is non-genotoxic and non-mutagenic.
Conclusion
For drug development professionals and formulation scientists, ME-PPD represents a validated "harm reduction" strategy in hair coloring.
-
Efficacy: It maintains the color depth and stability of PPD.
-
Safety: It reduces cross-elicitation in PPD-allergic subjects from 84% (PPD) to 30% (ME-PPD) .[1]
-
Utility: It allows approximately two-thirds of PPD-allergic patients (specifically those with mild-to-moderate sensitivity) to resume hair dyeing safely, provided a precautionary Open Use Test is performed first.
References
-
Schuttelaar ML, et al. (2016). Cross-elicitation responses to 2-methoxymethyl-p-phenylenediamine under hair dye use conditions in p-phenylenediamine-allergic individuals.[5][1][2][3][4][6] British Journal of Dermatology.[7] [Link]
-
Blömeke B, et al. (2015).[8] The 2-methoxymethyl modification of p-phenylenediamine reduces the sensitization risk for hairdressers to hair dyes.[1][3][4][6][9] Contact Dermatitis.[10][5][1][2][3][4][7][8][9][11] [Link]
-
Kock M, et al. (2016).[7] Continuous usage of a hair dye product containing 2-methoxymethyl-para-phenylenediamine by hair-dye-allergic individuals.[1][2][3][4][6][9] British Journal of Dermatology.[7] [Link]
-
Scientific Committee on Consumer Safety (SCCS). (2012/2018). Opinion on 2-methoxy-methyl-p-phenylenediamine and its sulfate salt.[12] European Commission. [Link]
-
Goebel C, et al. (2014). Quantitative risk assessment for skin sensitization: a case study with the hair dye ingredient 2-methoxymethyl-p-phenylenediamine.[1][2][3][4] Toxicology. [Link]
Sources
- 1. eurannallergyimm.com [eurannallergyimm.com]
- 2. Cross-elicitation responses to 2-methoxymethyl-p-phenylenediamine under hair dye use conditions in p-phenylenediamine-allergic individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cross‐elicitation responses to 2‐methoxymethyl‐p‐phenylenediamine in p‐phenylenediamine‐allergic individuals: Results from open use testing and diagnostic patch testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-elicitation responses to 2-methoxymethyl-p-phenylenediamine in p-phenylenediamine-allergic individuals: Results from open use testing and diagnostic patch testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Continuous usage of a hair dye product containing 2-methoxymethyl-para-phenylenediamine by hair-dye-allergic individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. betterscalpcompany.com [betterscalpcompany.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. contactderm.org [contactderm.org]
- 10. isrctn.com [isrctn.com]
- 11. dermnetnz.org [dermnetnz.org]
- 12. health.ec.europa.eu [health.ec.europa.eu]
Safety Operating Guide
Personal protective equipment for handling 2-methoxy-5-nitrobenzene-1,4-diamine
Executive Summary & Hazard Context
2-Methoxy-5-nitrobenzene-1,4-diamine (CAS: 66612-11-1) is not a generic reagent; it is a potent aromatic amine dye intermediate.[1] Its chemical structure—a lipophilic methoxy group combined with a nitro-amine core—grants it two distinct hazardous properties that dictate our safety protocol:
-
High Dermal Permeability: The methoxy group increases lipid solubility, allowing the compound to penetrate the stratum corneum faster than unsubstituted phenylenediamines.[1]
-
Sensitization & Genotoxicity: Like many nitro-phenylenediamines, it is a strong skin sensitizer (Category 1) and a suspected mutagen (Category 2).[1]
The Core Directive: Treat this substance as a "Zero Skin Contact" agent.[1] Standard nitrile gloves are insufficient for prolonged contact due to the permeation characteristics of nitro-aromatics.[1]
Personal Protective Equipment (PPE) Matrix
The following matrix is mandatory for all personnel entering the handling zone.
| PPE Category | Standard Protocol (Solids < 1g) | High-Risk Protocol (Solutions / Solids > 1g) | Technical Justification |
| Hand Protection | Double Gloving: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (4-5 mil) | Laminate Shielding: 1.[1] Inner: Silver Shield® / 4H® (Laminate) 2.[1][2][3] Outer: Nitrile (5 mil, for grip) | Nitro-amines can permeate nitrile in <15 mins.[1] Laminate film provides >480 min breakthrough time against aromatics.[1] |
| Respiratory | N95 / FFP2 Mask | P100 / HEPA Respirator (Half-face) | Fine dye dust is easily aerosolized and inhaled, posing a methemoglobinemia risk. |
| Body | Standard Cotton Lab Coat | Tyvek® / Disposable Coverall | Cotton fibers trap dye particles, creating a secondary exposure source.[1] Tyvek sheds dust.[1] |
| Eye/Face | Chemical Splash Goggles | Goggles + Face Shield | Amine salts are corrosive to mucous membranes; dust causes severe irritation.[1] |
Critical Glove Protocol: The "Laminate Barrier" System[4]
For any procedure involving solvents (methanol, DMSO, etc.) containing this compound, standard nitrile gloves are unsafe .[1] Aromatic amines dissolved in organic solvents can breakthrough nitrile in minutes, carrying the toxin into the bloodstream.[1]
The "Silver Shield" Technique:
-
Don Inner Glove: Wear the Laminate (Silver Shield/4H) glove directly on the hand.[1] These are loose-fitting and offer poor dexterity but absolute chemical resistance.[1]
-
Don Outer Glove: Pull a tight-fitting Nitrile glove over the laminate glove.[1]
-
Function: The outer glove provides grip and dexterity; the inner glove provides the chemical barrier.[1]
Operational Workflow: Step-by-Step
Phase A: Engineering Controls (Pre-Work)
-
Ventilation: All open handling must occur inside a certified Chemical Fume Hood.[1]
-
Static Control: Use an anti-static gun or ionizer bar when weighing.[1] Nitro-amines are often electrostatic powders; "flying powder" is the #1 cause of lab contamination.[1]
-
Surface Prep: Line the work surface with an absorbent, plastic-backed bench mat (e.g., Benchkote). Tape it down.
Phase B: Active Handling
-
Weighing:
-
Solubilization:
Phase C: Decontamination (The "Solvent Trap")
-
Warning: Do NOT wash contaminated skin with ethanol or DMSO.[1] These solvents act as vehicles, driving the nitro-amine deeper into the skin.[1]
-
Surface Decon:
Decision Logic for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate safety gear based on the state and quantity of the chemical.
Figure 1: Decision tree for selecting Personal Protective Equipment based on physical state and solvent presence.
Disposal Protocol
Disposal of nitro-phenylenediamines requires strict adherence to environmental regulations due to aquatic toxicity.[1][4]
-
Segregation:
-
Containerization:
-
Destruction:
-
The only acceptable disposal method is High-Temperature Incineration with flue gas scrubbing (to capture NOx gases).[1]
-
Hand over to a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).
-
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | 1. Blot (do not rub) excess chemical.2.[1] Wash with Soap and Water for 15 mins.3. Do NOT use alcohol. 4. Seek medical attention (Monitor for methemoglobinemia). |
| Eye Contact | Flush with water/saline for 15 mins.[1][2][5] Force eyelids open. Consult an ophthalmologist immediately. |
| Spill (Solid) | 1. Dampen a paper towel with water (to prevent dust).2.[1] Lay towel over spill.3.[1] Scoop up towel and spill together.4.[1] Place in hazardous waste bag. |
References
-
European Chemicals Agency (ECHA). (2023).[1] Substance Information: 2-methoxy-5-nitro-p-phenylenediamine.[1] Retrieved from [Link]
-
Scientific Committee on Consumer Safety (SCCS). (2013).[1] Opinion on 2-Methoxy-5-nitro-p-phenylenediamine (Hair Dye). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
